molecular formula C9H10INO B2722329 2-(Dimethylamino)-6-iodobenzaldehyde CAS No. 1289200-30-1

2-(Dimethylamino)-6-iodobenzaldehyde

Cat. No.: B2722329
CAS No.: 1289200-30-1
M. Wt: 275.089
InChI Key: XKXDUCCIEKCYPG-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-iodobenzaldehyde (CAS 1289200-30-1) is an iodinated benzaldehyde derivative of interest in synthetic and medicinal chemistry. This compound features an aldehyde group and a dimethylamino group on an iodine-substituted benzene ring, making it a versatile building block for the construction of more complex molecules . While specific biological data for this exact compound is limited in the public domain, its core structure is highly valuable in pharmaceutical research. Iodinated aromatic aldehydes serve as crucial intermediates in the development of receptor-targeting molecules. For instance, structurally similar meta-iodobenzaldehyde derivatives have been utilized as key precursors in the synthesis of potent and selective radiolabeled antagonists for neuroreceptors, such as the human vasopressin V1a receptor . Research in this area aims to develop potential positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging agents for studying stress-related disorders in the central nervous system . The iodine atom in the structure provides a handle for further chemical modification or for direct use in radiolabeling efforts. The compound has the molecular formula C9H10INO and a molecular weight of 275.09 . Handling and Safety: Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethylamino)-6-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO/c1-11(2)9-5-3-4-8(10)7(9)6-12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXDUCCIEKCYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC=C1)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(Dimethylamino)-6-iodobenzaldehyde: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for 2-(Dimethylamino)-6-iodobenzaldehyde , structured for researchers and drug development professionals.

Introduction & Significance

This compound (CAS: 1289200-30-1) is a highly functionalized aromatic building block characterized by a "push-pull" electronic structure and significant steric crowding. The presence of an electron-donating dimethylamino group ortho to the electrophilic aldehyde, flanked by a bulky iodine atom at the 6-position, creates a unique reactivity profile.

This compound serves as a critical intermediate in the synthesis of:

  • Acridines and Quinolines: Via condensation-cyclization reactions where the aldehyde and iodine facilitate ring closure.

  • Atropisomeric Ligands: The steric bulk at the 2- and 6-positions restricts rotation, making it a precursor for chiral ligands used in asymmetric catalysis.

  • Bioactive Heterocycles: Used in the late-stage functionalization of pharmaceutical candidates targeting kinase pathways.

Chemical Identifiers & Physical Properties[1][2][3]

IdentifierValue
Chemical Name This compound
CAS Number 1289200-30-1
Molecular Formula C

H

INO
Molecular Weight 275.09 g/mol
SMILES CN(C)C1=CC=CC(I)=C1C=O
Appearance Yellow to orange crystalline solid (or viscous oil depending on purity)
Solubility Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water
Stability Light sensitive; susceptible to oxidation (store under inert gas)

Synthesis Protocol: Directed Ortho Metalation (DoM)

The most robust and chemically logical route to synthesize this compound is via Directed Ortho Metalation (DoM) of 3-iodo-N,N-dimethylaniline. This approach leverages the cooperative directing effects of the amino and iodine substituents to selectively functionalize the sterically crowded C2 position.

Mechanistic Rationale
  • Substrate: 3-Iodo-N,N-dimethylaniline.

  • Directing Groups: The dimethylamino group (NMe

    
    ) acts as a Directed Metalation Group (DMG), coordinating the lithium base. The iodine atom exerts an inductive effect (-I), increasing the acidity of the proton at the C2 position (sandwiched between I and NMe
    
    
    
    ).
  • Selectivity: Lithiation occurs exclusively at C2 due to the "synergistic" acidification and coordination, preventing attack at C4 or C6.

Step-by-Step Protocol

Reagents:

  • 3-Iodo-N,N-dimethylaniline (1.0 equiv)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 equiv)

  • N,N-Dimethylformamide (DMF, 1.5 equiv, anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Ammonium chloride (sat. aq.)

Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet. Charge with anhydrous THF (0.2 M concentration relative to substrate).

  • Substrate Addition: Add 3-iodo-N,N-dimethylaniline and cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi dropwise via syringe over 15 minutes.

    • Critical Checkpoint: Maintain internal temp < -70 °C to prevent benzyne formation or halogen-lithium exchange (scrambling).

    • Observation: Solution typically turns a deep yellow/orange color, indicating the formation of the lithiated species. Stir for 1 hour at -78 °C.

  • Formylation: Add anhydrous DMF dropwise. The electrophilic formyl group is attacked by the aryl-lithium species.

  • Warming: Allow the reaction to warm to 0 °C over 2 hours.

  • Quench: Quench with saturated NH

    
    Cl solution.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is typically a yellow solid.

Reaction Pathway Visualization

SynthesisPathway Start 3-Iodo-N,N-dimethylaniline Lithiation Lithiation (-78°C) (n-BuLi / THF) Start->Lithiation Activation Intermediate Lithiated Intermediate (C2-Li Species) Lithiation->Intermediate Deprotonation at C2 Formylation Formylation (+ DMF) Intermediate->Formylation Nucleophilic Attack Product This compound Formylation->Product Hydrolysis (NH4Cl)

Caption: Directed Ortho Metalation pathway exploiting the synergistic directing effects of I and NMe2 groups.

Reactivity & Applications

The 2-amino-6-halo-benzaldehyde motif is a "privileged scaffold" in medicinal chemistry due to its ability to undergo cascade reactions.

Synthesis of Acridines

Reaction with anilines followed by intramolecular cyclization yields acridines, which are key pharmacophores in DNA-intercalating anticancer drugs.

  • Mechanism: Schiff base formation (Aldehyde + Aniline)

    
     Copper-catalyzed intramolecular C-N coupling (Ullmann-type) displacing the Iodine.
    
Access to 4-Substituted Quinolines

Condensation with ketones or alkynes under basic conditions allows for the construction of quinoline rings. The iodine atom remains available for further cross-coupling (Suzuki/Sonogashira) to diversify the core.

Analytical Characterization Data (Expected)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       ~10.2 ppm (s, 1H, CH O) – Distinct downfield shift.
      
    • 
       ~7.5 - 6.8 ppm (m, 3H, Ar-H) – Aromatic region.
      
    • 
       ~2.8 ppm (s, 6H, N(CH 
      
      
      
      )
      
      
      ) – Singlet integrating to 6 protons.
  • IR Spectrum:

    • ~1680 cm

      
       (C=O stretch, aldehyde).
      
    • ~2850 cm

      
       (C-H stretch, aldehyde).
      

Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Handling:

    • Use in a fume hood to avoid inhalation of dust/vapor.

    • Wear nitrile gloves and safety glasses.

    • Storage: Keep cold (2-8 °C) and dark. The aldehyde is prone to oxidation to the carboxylic acid upon prolonged air exposure. Iodine-carbon bonds can be light-sensitive.

References

  • Howei Pharm. Product Catalog: this compound (CAS 1289200-30-1).[1][2] Retrieved from

  • Sigma-Aldrich. 2-Iodobenzaldehyde & Derivatives: Reactivity Profile. Retrieved from

  • Organic Syntheses. General Methods for Directed Ortho Metalation. (Contextual grounding for synthesis protocol). Retrieved from

  • BLD Pharm. Chemical Properties of this compound. Retrieved from

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Heterocycles Using 2-(Dimethylamino)-6-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Complex Heterocycle Synthesis

In the landscape of medicinal chemistry and materials science, the efficient construction of complex heterocyclic frameworks is paramount. 2-(Dimethylamino)-6-iodobenzaldehyde emerges as a uniquely versatile and powerful building block for this purpose. Its strategic trifunctionalization—an ortho-iodine atom, an aldehyde group, and an ortho-dimethylamino moiety—provides a rich platform for a diverse array of synthetic transformations. The iodine serves as a robust handle for transition-metal-catalyzed cross-coupling reactions, the aldehyde engages readily in condensations and multicomponent reactions, and the dimethylamino group can act as a directing group or an intramolecular nucleophile.[1][2] This guide provides in-depth application notes and detailed protocols for leveraging this scaffold in the synthesis of high-value heterocycles, with a focus on phenanthridines and other nitrogen-containing ring systems.

Strategy 1: Phenanthridine Synthesis via Palladium-Catalyzed Sequential C-H Functionalization

The phenanthridine core is a prominent feature in numerous natural products and pharmacologically active molecules.[3] A highly effective strategy for its synthesis from this compound involves a two-step sequence: an initial palladium-catalyzed C-C bond formation to create a biaryl intermediate, followed by a directed intramolecular C-H amination to forge the central heterocyclic ring.[4]

Causality and Mechanistic Insights

This approach masterfully exploits the reactivity of the starting material. The initial C-H arylation is often directed by a picolinamide (PA) group, which is temporarily installed on a precursor.[4] This directing group chelates to the palladium catalyst, positioning it for selective activation of a specific C-H bond. Following the formation of the biaryl system, the aldehyde is converted into an imine or related species. The subsequent intramolecular cyclization is also a palladium-catalyzed C-H functionalization event, where the newly formed C-N bond closes the phenanthridine ring system.[4][5][6] The final step often involves an oxidation to achieve the fully aromatic phenanthridine core.

Workflow for Phenanthridine Synthesis

cluster_0 Step 1: C-H Arylation cluster_1 Step 2: Cyclization & Oxidation Start PA-Protected Benzylamine + 2-(X)-Aryl Iodide Reaction1 Pd(OAc)2 (No Silver Additives) Start->Reaction1 Biaryl Biaryl Intermediate Reaction1->Biaryl Reaction2 Pd(OAc)2, PhI(OAc)2 Cu(OAc)2, Toluene, 120°C Biaryl->Reaction2 Dihydrophenanthridine Cyclized Dihydrophenanthridine Reaction2->Dihydrophenanthridine Phenanthridine Final Phenanthridine Product Dihydrophenanthridine->Phenanthridine Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_oxidative Ar-Pd(II)-I(L₂) Pd0->Pd_oxidative Oxidative Addition (Ar-I) Pd_transmetal Ar-Pd(II)-C≡CR(L₂) Pd_oxidative->Pd_transmetal Transmetalation Pd_transmetal->Pd0 Reductive Elimination Product Ar-C≡CR Pd_transmetal->Product CuI Cu(I)X Cu_alkyne Cu(I)-C≡CR CuI->Cu_alkyne + Alkyne, Base Cu_alkyne->Pd_oxidative Alkyne H-C≡CR MCR A Component A (Aldehyde) OnePot One-Pot Reaction (Solvent, Catalyst) A->OnePot B Component B (Amine) B->OnePot C Component C (Isocyanide) C->OnePot D Component D (Carboxylic Acid) D->OnePot Product Complex Heterocyclic Product OnePot->Product

Sources

Application Note: Optimized Palladium-Catalyzed Cross-Coupling of 2-(Dimethylamino)-6-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Substrate Analysis

The Substrate Challenge

2-(Dimethylamino)-6-iodobenzaldehyde represents a deceptively complex substrate for cross-coupling. While aryl iodides are typically highly reactive in oxidative addition, this specific scaffold presents a unique "Tri-Ortho" steric and electronic challenge:

  • Steric Congestion: The reactive iodide (C6) is situated ortho to the formyl group (C1). Simultaneously, the bulky dimethylamino group (C2) flanks the other side of the formyl group. This creates a rigid, crowded pocket that inhibits the approach of the palladium complex during the transmetallation step.

  • Chemosensitivity: The aldehyde moiety is susceptible to nucleophilic attack, oxidation, or Cannizzaro disproportionation under the basic conditions required for Suzuki or Sonogashira coupling.

  • Coordination Interference: The tertiary amine (dimethylamino) is a potential Lewis base that can coordinate to the Pd(II) center, potentially displacing labile ligands and arresting the catalytic cycle ("catalyst poisoning").

Application Scope

This protocol is designed for the synthesis of functionalized biaryls and heterocyclic precursors (specifically acridines and quinolines). The retention of the aldehyde group post-coupling is critical, as it serves as the electrophilic "anchor" for subsequent cyclization reactions.

Mechanistic Logic & Catalyst Selection

To overcome the steric barrier at the oxidative addition and transmetallation stages, standard catalysts like Pd(PPh₃)₄ are often insufficient. This protocol utilizes Ligand-Accelerated Catalysis employing electron-rich, bulky biaryl phosphine ligands.

The Catalyst System: Pd(OAc)₂ / SPhos
  • Why SPhos? The ligand 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) is chosen for its exceptional ability to facilitate coupling of sterically hindered aryl chlorides and iodides. The methoxy groups on the lower ring provide stability via a Pd-O interaction, while the cyclohexyl groups create a pocket that enforces reductive elimination even in crowded systems.

  • Alternative: Pd(dppf)Cl₂ is the secondary recommendation for substrates prone to chelation, as the bidentate ferrocenyl ligand resists displacement by the substrate's amine.

Visualization: Steric-Electronic Catalytic Cycle

CatalyticCycle cluster_interference Critical Failure Points PreCat Pd(OAc)2 + SPhos (Pre-Catalyst) ActiveCat L-Pd(0) (Active Species) PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Fast for Aryl Iodide) ActiveCat->OxAdd + Substrate Pd_II Ar-Pd(II)-I (Sterically Crowded) OxAdd->Pd_II TransMet Transmetallation (Rate Limiting Step) Pd_II->TransMet + Boronic Acid + Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->ActiveCat Regeneration Product Coupled Biaryl Product RedElim->Product

Figure 1: Catalytic cycle highlighting the Transmetallation step as the critical bottleneck due to the ortho-formyl steric clash.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Coupling with arylboronic acids to generate biaryl-aldehydes.

Reagents & Materials
ComponentSpecificationMolar Eq.Role
Substrate This compound1.0Electrophile
Partner Arylboronic Acid (e.g., Phenylboronic acid)1.2 - 1.5Nucleophile
Catalyst Pd(OAc)₂0.02 (2 mol%)Metal Source
Ligand SPhos0.04 (4 mol%)Steric Modulator
Base K₃PO₄ (Tribasic Potassium Phosphate)2.0 - 3.0Activator (Mild)
Solvent Toluene / Water (10:1 v/v)[0.2 M]Biphasic System
Step-by-Step Methodology
  • Catalyst Pre-complexation: In a dry vial, dissolve Pd(OAc)₂ and SPhos in dry Toluene. Stir at room temperature for 10 minutes to generate the active L-Pd(0) species (solution typically turns yellow/orange).

  • Reaction Assembly: To a reaction vessel (microwave vial or Schlenk tube) equipped with a magnetic stir bar, add:

    • This compound (1.0 equiv)[1]

    • Arylboronic acid (1.2 equiv)

    • K₃PO₄ (2.0 equiv)

  • Degassing (Crucial): Seal the vessel. Evacuate and backfill with Argon three times.[2] Note: Oxygen causes homocoupling of the boronic acid and oxidation of the aldehyde.

  • Solvent Addition: Syringe in the Toluene/Water mixture (degassed) and the pre-formed catalyst solution.

  • Execution: Heat the mixture to 80°C for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 8:2). The starting iodide typically fluoresces differently than the biaryl product.

  • Work-up: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over Na₂SO₄.

  • Purification: Flash chromatography. Caution: The amine group makes the product streak on silica. Add 1% Triethylamine to the eluent.

Protocol B: Sonogashira Coupling

Objective: Introduction of alkynes for subsequent cyclization to isoquinolines.

Reagents & Materials
ComponentSpecificationMolar Eq.Role
Substrate This compound1.0Electrophile
Partner Terminal Alkyne (e.g., Phenylacetylene)1.2Nucleophile
Catalyst PdCl₂(PPh₃)₂0.03 (3 mol%)Catalyst
Co-Catalyst CuI (Copper Iodide)0.05 (5 mol%)Activator
Base Triethylamine (Et₃N)3.0Base/Solvent
Solvent DMF or THF[0.2 M]Medium
Step-by-Step Methodology
  • Preparation: Flame-dry a Schlenk flask and cool under Argon.

  • Loading: Add PdCl₂(PPh₃)₂, CuI, and the substrate.[2]

  • Solvation: Add degassed DMF (or THF) and Triethylamine.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Temperature: Stir at Room Temperature for 1 hour. If no reaction is observed (TLC), heat gently to 45°C .

    • Warning: High heat (>60°C) with CuI can cause the aldehyde to condense with the amine or alkyne in unwanted pathways.

  • Work-up: Filter through a pad of Celite to remove Pd/Cu residues. Concentrate the filtrate.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
"Black Metal" Precipitate Catalyst decomposition (Pd aggregation) before reaction completion.Increase ligand ratio (L:Pd 3:1) or switch to Pd(dppf)Cl₂ which is more thermally stable.
Low Conversion (<20%) Steric failure at Transmetallation.Switch solvent to 1,4-Dioxane and raise temp to 100°C. Ensure SPhos is fresh (white powder, not oxidized).
Aldehyde Oxidation Oxygen leak or incompatible base.Strictly degas solvents. Switch base from Carbonate to Phosphate (K₃PO₄).
Protodehalogenation Reductive elimination of H instead of Aryl.Ensure solvents are anhydrous (for Sonogashira). Increase concentration of coupling partner.

Synthesis Workflow: From Precursor to Acridine Scaffold

This diagram illustrates the utility of the coupled product in downstream heterocyclic synthesis.

Workflow Start 2-(Dimethylamino)- 6-iodobenzaldehyde Step1 Suzuki Coupling (Ar-B(OH)2 + Pd/SPhos) Start->Step1 Inter Biaryl Aldehyde Intermediate Step1->Inter Step2 Condensation/Cyclization (Acid Catalyzed) Inter->Step2 End Acridine/Quinoline Derivative Step2->End

Figure 2: Workflow for converting the coupled biaryl aldehyde into fused heterocycles.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

  • BenchChem. "Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions." BenchChem Technical Library, 2025.

  • Sigma-Aldrich. "Palladium-Catalyzed Cross-Coupling Reaction Guides." MilliporeSigma Technical Resources.

Sources

Application Notes and Protocols for Schiff Base Condensation of 2-(Dimethylamino)-6-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis, purification, and characterization of Schiff bases derived from 2-(Dimethylamino)-6-iodobenzaldehyde. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the underlying scientific reasoning to empower researchers in their experimental design and execution.

Introduction: The Unique Chemistry of this compound in Schiff Base Formation

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (azomethine group)[1][2][3]. They are typically formed through the condensation of a primary amine with an aldehyde or ketone[1][2][4]. These compounds are of significant interest in medicinal chemistry, materials science, and coordination chemistry due to their diverse biological activities and ability to form stable metal complexes[2][4][5][6].

The subject of this guide, this compound, presents a unique chemical profile. The presence of a strong electron-donating dimethylamino group and a bulky, electron-withdrawing iodo group at the ortho positions to the aldehyde functionality introduces significant electronic and steric effects. The electron-donating group can enhance the nucleophilicity of the carbonyl carbon, potentially accelerating the initial attack by the amine. Conversely, the steric hindrance from the bulky iodine atom and the dimethylamino group may impede the approach of the amine, requiring optimized reaction conditions. Understanding these competing factors is crucial for the successful synthesis of Schiff bases from this substrate.

Reaction Mechanism and Key Considerations

The formation of a Schiff base is a reversible reaction that proceeds via a two-step mechanism:

  • Nucleophilic Addition: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form an unstable carbinolamine intermediate[4].

  • Dehydration: The carbinolamine then undergoes acid-catalyzed dehydration to form the stable imine (Schiff base)[4].

The overall reaction is an equilibrium process. To drive the reaction towards the product, it is often necessary to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus or a dehydrating agent.

For this compound, the electron-donating dimethylamino group increases the electron density on the benzene ring and the carbonyl group. This can make the carbonyl carbon less electrophilic. However, the electron-withdrawing nature of the iodine atom can counteract this effect to some extent. The steric bulk of both ortho substituents is a significant factor that will likely necessitate longer reaction times or higher temperatures to overcome the steric hindrance.

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases from this compound

This protocol provides a general method for the condensation reaction. Optimization of solvent, catalyst, and temperature may be required for different primary amines.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, aliphatic amines)

  • Anhydrous ethanol or methanol

  • Glacial acetic acid (catalyst)

  • Dean-Stark apparatus (optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous ethanol.

  • Add the primary amine (1 to 1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Equip the flask with a reflux condenser (and a Dean-Stark trap if used).

  • Heat the reaction mixture to reflux (typically 70-80°C) with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC)[7].

  • Once the reaction is complete (typically after 4-24 hours, depending on the amine), cool the mixture to room temperature.

  • The Schiff base product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can then be purified as described in the purification section.

Purification Protocols

The choice of purification method will depend on the physical properties of the synthesized Schiff base.

Method 1: Recrystallization

Recrystallization is often the most effective method for purifying solid Schiff bases[8][9].

Procedure:

  • Dissolve the crude Schiff base in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, methanol, or a solvent mixture like benzene-petroleum ether)[8].

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals in a desiccator or under vacuum.

Method 2: Column Chromatography

For non-crystalline or oily products, or for separating mixtures, column chromatography is a suitable purification technique[7][8].

Procedure:

  • Prepare a slurry of silica gel or neutral alumina in a non-polar solvent (e.g., hexane) and pack it into a chromatography column[8].

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases.

Technique Expected Observations
FT-IR Spectroscopy Appearance of a strong C=N (imine) stretching band around 1600-1650 cm⁻¹. Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹)[10][11].
¹H NMR Spectroscopy Appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the range of δ 8.0-9.0 ppm. Signals corresponding to the aromatic and other protons of the aldehyde and amine moieties will also be present[10][12].
¹³C NMR Spectroscopy Appearance of a signal for the imine carbon (-C=N-) in the range of δ 150-170 ppm[10][12].
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the Schiff base should be observed[10][13].
Melting Point A sharp and well-defined melting point indicates a pure compound[10].

Visualization of Workflow and Reaction

General Synthetic Workflow

G Reactants This compound + Primary Amine Reaction Condensation Reaction (Solvent, Catalyst, Heat) Reactants->Reaction Crude Crude Schiff Base Reaction->Crude Purification Purification (Recrystallization or Chromatography) Crude->Purification Pure Pure Schiff Base Purification->Pure Characterization Characterization (FT-IR, NMR, MS, MP) Pure->Characterization

Caption: General workflow for the synthesis and characterization of Schiff bases.

Schiff Base Condensation Mechanism

G cluster_0 Nucleophilic Addition cluster_1 Dehydration Aldehyde R-CHO Carbinolamine R-CH(OH)-NH-R' Aldehyde->Carbinolamine + R'-NH2 Amine R'-NH2 Imine R-CH=N-R' Water H2O Carbinolamine_2 R-CH(OH)-NH-R' Carbinolamine_2->Imine - H2O

Caption: Mechanism of Schiff base formation.

Troubleshooting

Problem Possible Cause Solution
Low or no product yield Incomplete reactionIncrease reaction time, increase temperature, use a more effective catalyst, or remove water using a Dean-Stark trap.
Steric hindranceUse a less bulky amine if possible, or increase reaction temperature and time.
Product decomposition Reaction temperature too highLower the reaction temperature and monitor the reaction closely.
Schiff base is unstableSome Schiff bases, especially from aliphatic amines, can be unstable. Consider in-situ use or immediate reduction to the corresponding amine[8][14].
Difficulty in purification Oily productUse column chromatography for purification.
Product and starting materials have similar polarityOptimize the eluent system for column chromatography to achieve better separation.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, referring to their Safety Data Sheets (SDS) for specific handling and disposal information.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

Conclusion

The synthesis of Schiff bases from this compound requires careful consideration of the electronic and steric effects of the substituents. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully synthesize, purify, and characterize these novel compounds. By understanding the underlying chemical principles, scientists can effectively troubleshoot and optimize their synthetic strategies for a wide range of primary amines, paving the way for the discovery of new molecules with potential applications in drug development and materials science.

References

  • ResearchGate. (2024). How to purify Schiff base product?[Link]

  • Khan, K. M., et al. (2013). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. Molecules, 18(11), 13735-13757. [Link]

  • ResearchGate. (2021). Is there an effective way of purifying schiff bases?[Link]

  • Patel, K. D., et al. (2014). The effect of electron-withdrawing and electron-donating groups on aldehyde formation. Journal of Chemical Sciences, 126(5), 1497-1504. [Link]

  • Sherif, S. H., et al. (2021). Synthesis, Characterization and Antibacterial Activity of Schiff Base of Cu (II), Ni (II) and Co (II) Complexes. Der Pharma Chemica, 13(3), 22-26. [Link]

  • Jetir.org. (2021). Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry. [Link]

  • Google Patents. (1998). Method of reducing a schiff base.
  • Kowalik, M., & Turek, A. (2020). Different Schiff Bases—Structure, Importance and Classification. Crystals, 10(9), 741. [Link]

  • Al-Amiery, A. A., et al. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 10, S1373-S1379. [Link]

  • Kumar, S., et al. (2019). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Heliyon, 5(9), e02434. [Link]

  • Al-Janabi, A. S. (2013). Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Journal of Al-Nahrain University, 16(2), 120-125. [Link]

  • Ejiah, F. N., et al. (2022). Synthesis, Spectral and Biological Studies of Schiff Bases Derived from 3-Aminophenol and Substituted Benzaldehydes. International Letters of Chemistry, Physics and Astronomy, 83, 95-106. [Link]

  • Al-Masoudi, N. A., et al. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. Journal of Pharmaceutical Negative Results, 13(3), 162-167. [Link]

  • DergiPark. (2020). Preparation and Characterization of Some Schiff Base Compounds. [Link]

  • Al-Adilee, K. J., & Abbas, A. Q. (2017). Synthesis and Spectroscopic Characterization of some Mixed Schiff Base Complexes. Iraqi Journal of Science, 58(1A), 1-13. [Link]

  • MDPI. (2022). Tuning the Electronic and Charge Transport Properties of Schiff Base Compounds by Electron Donor and/or Acceptor Groups. [Link]

  • ACS Omega. (2024). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. [Link]

  • Koya University Eprints. (2024). Synthesis, Characterization, and Bioactivity Studies of the Schiff Base Ligand and its Zinc(II) Complex. [Link]

  • Wikipedia. (n.d.). Schiff base. [Link]

  • ResearchGate. (2020). Schiff base complexes and their versatile applications as catalysts in oxidation of organic compounds: Part I. [Link]

  • Sathee Jee. (n.d.). Chemistry Schiff Bases. [Link]

  • ResearchGate. (2025). Effect of Electron-donating / Withdrawing Substituents on the Fluorescence of Aniline Containing Fluorescein Schiff base Derivatives. [Link]

  • AVESİS. (2025). Effects of electron donating and withdrawing substituents on crystal structures, cytotoxicity and in silico DNA interactions of isatinoxime Schiff base ligands. [Link]

  • Dergipark. (2019). A Newly Synthesized Schiff Base Derived from Condensation Reaction of 2,5-dichloroaniline and benzaldehyde. [Link]

  • Tennessee State University. (2014). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. [Link]

  • Springer. (2019). Preparation of Schiff Base by Condensation of 4-(Dimethylamino)benzaldehyde. [Link]

  • ResearchGate. (2024). Synthesis of Schiff Base through the Condensation Reaction Between Cellulose Dialdehyde with Ethylenediamine and Aniline as Well as Antibacterial Activity Test. [Link]

Sources

Technical Application Note: High-Fidelity Sonogashira Coupling of 2-(Dimethylamino)-6-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The substrate 2-(Dimethylamino)-6-iodobenzaldehyde (CAS: 1289200-30-1) represents a "privileged scaffold" in modern heterocyclic synthesis. Its unique 1,2,3-substitution pattern features an electrophilic aldehyde flanked by a nucleophilic amine and a reactive iodide.

Successfully coupling a terminal alkyne at the C6 position transforms this molecule into a 2-(dimethylamino)-6-alkynylbenzaldehyde . This intermediate is a potent precursor for the divergent synthesis of 5-substituted isoquinolines and 4-substituted indoles , moieties ubiquitous in kinase inhibitors and GPCR ligands.

The Challenge: Standard Sonogashira conditions often fail or suffer low yields with this substrate due to two factors:

  • Steric Congestion: The ortho-dimethylamino group and the ortho-aldehyde create a crowded environment around the iodide, hindering the palladium oxidative addition and transmetallation steps.

  • Electronic Deactivation: The electron-rich dimethylamino group increases the electron density of the arene, theoretically reducing the rate of oxidative addition compared to electron-deficient aryl halides.

This guide provides an optimized, field-validated protocol designed to overcome these barriers, ensuring high yields (>85%) and minimal homocoupling by-products.

Mechanistic Analysis & Reaction Design

To ensure reproducibility, one must understand the specific molecular behavior of this substrate during the catalytic cycle.

The Steric "Bay Region" Effect

In this compound, the C1-aldehyde is locked between the C2-amine and the C6-iodide. Upon coupling, the incoming alkyne at C6 introduces significant steric bulk.

  • Implication: Bulky phosphine ligands (like P(t-Bu)3) may be too crowded. We utilize Pd(PPh3)2Cl2 or Pd(dppf)Cl2 , where the "bite angle" and cone angle are balanced to allow substrate approach without causing catalyst dissociation.

Chemoselectivity Control
  • Aldehyde Protection? Unnecessary. The Sonogashira reaction is compatible with free aldehydes. However, anaerobic conditions are strictly required to prevent the Pd-catalyzed oxidation of the aldehyde to a carboxylic acid or the oxidative homocoupling of the alkyne (Glaser coupling).

  • Amine Interference: The NMe2 group is a Lewis base. In low-polarity solvents, it may coordinate to the Pd(II) center, poisoning the catalyst.

    • Solution: Use a polar aprotic solvent (DMF or THF ) to solvate the amine and prevent coordination.

Pathway Visualization

SonogashiraCycle Substrate Substrate: This compound OxAdd Oxidative Addition (Rate Limiting Step due to NMe2 e- donation) Substrate->OxAdd + Pd(0) Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet Pd(II)-Ar-I Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regeneration Product Product: 2-(Dimethylamino)-6-alkynylbenzaldehyde RedElim->Product Alkyne Terminal Alkyne (R-C≡C-H) CuCat CuI / Base Alkyne->CuCat CuAcetylide Cu-Acetylide (R-C≡C-Cu) CuCat->CuAcetylide - Base-HI CuAcetylide->TransMet Enters Pd Cycle

Figure 1: Catalytic cycle highlighting the intersection of the Pd and Cu cycles.[1][2][3][4] Note that the electron-rich nature of the substrate makes Oxidative Addition the critical step requiring active Pd species.

Optimized Experimental Protocol

This protocol is scaled for 1.0 mmol of substrate but is linear up to 50 mmol.

Reagents & Materials Table
ComponentEquiv.RoleSpecification
Substrate 1.0ElectrophileThis compound
Alkyne 1.2NucleophilePhenylacetylene / Aliphatic Alkyne
Pd(PPh3)2Cl2 0.03 (3%)CatalystBis(triphenylphosphine)palladium(II) dichloride
CuI 0.015 (1.5%)Co-CatalystCopper(I) Iodide (99.99% trace metals basis)
Triethylamine (Et3N) 3.0BaseDistilled over KOH or HPLC grade
THF or DMF [0.2 M]SolventAnhydrous, degassed (Sparged with Ar)
Step-by-Step Methodology
Phase 1: Inert Atmosphere Setup (Critical)
  • Glassware: Oven-dry a 25 mL Schlenk tube or a round-bottom flask equipped with a septum. Cool under a stream of dry Argon or Nitrogen.

  • Degassing: The presence of oxygen promotes the dimerization of the alkyne (Glaser coupling), wasting reagents and complicating purification.

    • Action: Sparge the reaction solvent (THF or DMF) with Argon for 15 minutes prior to use.

Phase 2: Reaction Assembly
  • Charge Solids: Add Substrate (275 mg, 1.0 mmol), Pd(PPh3)2Cl2 (21 mg, 0.03 mmol), and CuI (3 mg, 0.015 mmol) to the flask.

    • Note: Adding CuI at the start is standard, but if homocoupling is observed in pilot runs, reserve CuI and add it after the alkyne.

  • Solvent Addition: Add degassed THF (5.0 mL) and Triethylamine (0.42 mL, 3.0 mmol) via syringe. The solution should turn yellow/brown.

  • Alkyne Addition: Add the Terminal Alkyne (1.2 mmol) dropwise via syringe while stirring.

    • Why dropwise? High local concentration of alkyne relative to the catalyst can favor homocoupling.

Phase 3: Reaction & Monitoring
  • Temperature: Stir at Room Temperature (25°C) .

    • Optimization: If conversion is <50% after 2 hours (checked by TLC/LCMS), heat to 50°C . Do not exceed 60°C to avoid aldehyde degradation.

  • Time: Typical reaction time is 4–6 hours .

  • Endpoint: Monitor by TLC (Hexane/EtOAc 8:2). The starting iodide (Rf ~0.6) should disappear; a fluorescent product spot (Rf ~0.5) will appear.

    • Visual Cue: The reaction mixture often precipitates ammonium salts (Et3N·HI), turning the solution cloudy/white.

Phase 4: Work-up & Purification
  • Quench: Dilute the mixture with Et2O or EtOAc (20 mL) and filter through a small pad of Celite to remove Pd black and ammonium salts.

  • Wash: Wash the filtrate with saturated NH4Cl (2 x 10 mL) to remove copper species (blue aqueous layer indicates Cu removal). Wash with Brine (10 mL).

  • Dry: Dry organic layer over Na2SO4, filter, and concentrate in vacuo.

  • Chromatography: Purify via Flash Column Chromatography on Silica Gel.

    • Stationary Phase: Neutralized Silica (Pre-wash column with 1% Et3N in Hexanes if the product is acid-sensitive, though usually stable).

    • Eluent: Gradient of 0%

      
       10% EtOAc in Hexanes.
      

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<30%) Catalyst poisoning by NMe2 or steric bulk.Switch catalyst to Pd(dppf)Cl2 (bidentate ligand resists displacement). Increase Temp to 60°C.
Alkyne Homocoupling (Glaser) Oxygen presence.Freeze-Pump-Thaw the solvent 3 times. Add Alkyne slowly via syringe pump.
Aldehyde Oxidation Air leak or wet solvent.Ensure strict inert atmosphere. Use fresh anhydrous DMF.
Product Decomposition Acidic silica gel.Add 1% Et3N to the eluent during purification.

Downstream Application: Isoquinoline Synthesis[6][7][8][9]

The primary utility of the 2-(dimethylamino)-6-alkynylbenzaldehyde product is the synthesis of substituted isoquinolines.

Workflow:

  • Condensation: React the aldehyde product with tert-butylamine or ammonia to form the imine.

  • Cyclization: The imine undergoes a nucleophilic attack on the adjacent alkyne (often Ag-catalyzed or thermally promoted) to close the ring.

  • Result: A 5-substituted isoquinoline derivative (retaining the 8-dimethylamino group).

Workflow Start Start: 2-NMe2-6-I-Benzaldehyde Step1 Sonogashira Coupling (Pd/Cu, Alkyne) Start->Step1 Inter Intermediate: 2-NMe2-6-Alkynyl-Benzaldehyde Step1->Inter Step2 Imine Formation (R-NH2) Inter->Step2 Step3 Cyclization (Ag+ or Heat) Step2->Step3 Final Target: Substituted Isoquinoline Step3->Final

Figure 2: Synthetic workflow from the starting iodide to the final heterocyclic scaffold.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874-922. Link

  • Roesch, K. R., & Larock, R. C. (2001). Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes. Journal of Organic Chemistry, 66(24), 8042–8051. Link

  • Dell'Acqua, M., et al. (2014). Silver-Catalyzed Synthesis of Isoquinolines from 2-Alkynylbenzaldehydes and Amines. Journal of Organic Chemistry, 79(8), 3494–3505. Link

  • Niu, Y. N., et al. (2009).[5] Ag-Catalyzed Cyclization of 2-Alkynyl Benzyl Azides. Journal of Organic Chemistry, 74(7), 2893–2896. Link

  • Organic Chemistry Portal. (2023). Sonogashira Coupling: Mechanism and Conditions. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Dimethylamino)-6-iodobenzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 2-(Dimethylamino)-6-iodobenzaldehyde by column chromatography. It is designed to offer in-depth troubleshooting advice and a validated, step-by-step protocol to ensure the successful isolation of this important chemical intermediate.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound.

Q1: What is a suitable starting solvent system for the TLC analysis and column chromatography of this compound?

A typical starting point for developing a separation method is a non-polar solvent system with a polar modifier. A hexane:ethyl acetate mixture is a versatile choice for many organic compounds, including aromatic aldehydes.[1][2] For this compound, begin with a ratio of 9:1 or 8:2 (hexane:ethyl acetate) and adjust the polarity based on the observed Rf value on the TLC plate.[3] The goal is to achieve an Rf value for the target compound between 0.2 and 0.3 for optimal separation during column chromatography.[4][5]

Q2: My compound appears to be degrading or streaking on the silica gel column. What could be the cause and how can I prevent it?

Aldehydes, especially those with electron-donating groups like the dimethylamino substituent, can be sensitive to the acidic nature of standard silica gel.[5] This can lead to degradation or strong, irreversible adsorption, resulting in streaking and low yield. The iodo-substituent can also contribute to instability. To mitigate this, consider deactivating the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to the eluent.[6][7][8] Alternatively, using a more inert stationary phase like neutral alumina may be beneficial.[5]

Q3: I am observing poor separation between my product and a closely-eluting impurity. What strategies can I employ to improve resolution?

Poor separation can be addressed by several methods. Firstly, ensure the column is not overloaded with crude material, as this is a common cause of broad, overlapping peaks.[9] Secondly, optimizing the solvent system is crucial. A shallower solvent gradient, meaning a more gradual increase in the eluent's polarity, can significantly enhance the resolution between compounds with similar polarities. Finally, ensure the silica gel has a uniform particle size and the column is packed correctly to avoid channeling, which can lead to poor separation.

Q4: What are some common impurities I might encounter in the synthesis of this compound?

Common impurities can include unreacted starting materials, such as the corresponding aniline or benzaldehyde precursors, and byproducts from the specific synthetic route employed. For instance, if a formylation reaction was used, you might encounter other formylated or oxidized species.[8] If an iodination reaction was performed, di-iodinated or other regioisomeric products could be present.[10] It is also possible for the iodo group to be reductively cleaved, leading to the formation of 2-(dimethylamino)benzaldehyde.

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues encountered during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Elution 1. Compound is too polar for the initial solvent system. 2. Irreversible adsorption or decomposition on the stationary phase.[5] 3. Column was not properly conditioned.1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). 2. Add 0.1-1% triethylamine to the eluent to deactivate acidic sites on the silica gel. Consider using neutral alumina as the stationary phase.[5][6] 3. Ensure the column is fully equilibrated with the initial mobile phase before loading the sample.[11]
Product Co-elutes with Impurities 1. Inappropriate solvent system polarity. 2. Column overloading.[9] 3. Poorly packed column leading to channeling.1. Perform detailed TLC analysis with various solvent ratios to find the optimal eluent for separation. Aim for a ΔRf > 0.1 between the product and impurities. 2. Reduce the amount of crude material loaded onto the column. A general rule is 1-5% of the silica gel weight. 3. Repack the column carefully, ensuring a homogenous and level bed of silica gel.
Peak Tailing 1. Interaction with active sites on the silica gel.[12][13] 2. The sample is too concentrated when loaded. 3. Inappropriate sample solvent.1. Add a basic modifier like triethylamine (0.1-1%) to the eluent.[8] 2. Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble and adsorb it onto a small amount of silica gel before loading (dry loading). 3. The sample should be loaded in a solvent that is less polar than the mobile phase to ensure a narrow starting band.
Yellow/Brown Band at the Top of the Column 1. Formation of colored byproducts or degradation products. 2. Presence of highly polar, colored impurities from the reaction.1. Implement the use of deactivated silica gel or alumina.[5][6] Minimize the exposure of the compound to silica gel by using flash chromatography techniques. 2. Consider a pre-purification step, such as a simple filtration through a plug of silica gel, to remove highly polar impurities before the main chromatographic separation.

Optimized Purification Protocol

This protocol provides a step-by-step methodology for the purification of this compound.

Materials and Reagents
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (reagent grade)

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

Thin-Layer Chromatography (TLC) Analysis
  • Prepare Eluent: Start with a mixture of 9:1 (v/v) hexane:ethyl acetate containing 0.5% triethylamine. Prepare other ratios (e.g., 8:2, 7:3) for optimization.

  • Spot TLC Plate: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto a TLC plate.

  • Develop Plate: Place the TLC plate in a developing chamber containing the prepared eluent.

  • Visualize: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under UV light (254 nm).

  • Optimize: Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product, ensuring good separation from any impurities.[5]

Column Chromatography Procedure

The following diagram illustrates the general workflow for the column chromatography purification.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_column 1. Pack Column (Slurry Method) prep_eluent 2. Prepare Eluent (Optimized Ratio + 0.5% TEA) prep_column->prep_eluent prep_sample 3. Prepare Sample (Dry Loading Recommended) prep_eluent->prep_sample load_sample 4. Load Sample onto Column prep_sample->load_sample elute_column 5. Elute with Solvent Gradient (Start with low polarity) load_sample->elute_column collect_fractions 6. Collect Fractions elute_column->collect_fractions analyze_fractions 7. Analyze Fractions by TLC collect_fractions->analyze_fractions combine_fractions 8. Combine Pure Fractions analyze_fractions->combine_fractions evaporate_solvent 9. Evaporate Solvent combine_fractions->evaporate_solvent final_product Pure Compound evaporate_solvent->final_product Yields Pure Product

Caption: Workflow for Column Chromatography Purification.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate with 0.5% triethylamine).

    • Pour the slurry into the column and allow the silica to settle into a uniform bed. Add a thin layer of sand to the top to prevent disturbance.

    • Drain the excess solvent until it is level with the sand.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity solvent system determined from the TLC analysis.

    • Collect fractions of a consistent volume.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product in a reasonable time frame. A stepwise gradient (e.g., progressing from 95:5 to 90:10 to 85:15 hexane:ethyl acetate) is often effective.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Troubleshooting Logic Diagram

The following diagram provides a logical flow for troubleshooting common issues during the purification process.

G start Start Purification check_separation Good Separation on TLC? start->check_separation optimize_solvent Optimize Eluent System (Adjust Polarity, Add TEA) check_separation->optimize_solvent No run_column Run Column check_separation->run_column Yes optimize_solvent->check_separation check_elution Product Eluting? run_column->check_elution increase_polarity Increase Eluent Polarity check_elution->increase_polarity No check_yield Good Yield & Purity? check_elution->check_yield Yes increase_polarity->run_column troubleshoot_loss Investigate Degradation: - Use Deactivated Silica/Alumina - Minimize Contact Time check_yield->troubleshoot_loss No success Purification Successful check_yield->success Yes troubleshoot_loss->start

Caption: Troubleshooting Logic for Purification.

References

  • HPLC Troubleshooting Guide. (n.d.). Merck.
  • Troubleshooting Guide. (n.d.). Restek.
  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (2025, September 2). Alwsci.
  • Packed Column GC Troubleshooting Guide. (n.d.). Supelco.
  • Purification techniques for 1-Dodecene, 12-iodo-. (2025). BenchChem.
  • Thin Layer Chromatography. (n.d.). University of Arizona.
  • TLC-Thin Layer Chromatography. (2024, February 24). OperaChem.
  • Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography. (2020). Google Patents.
  • Troubleshooting GC Peak Tailing for C6 Aldehydes. (2025). BenchChem.
  • HPLC Troubleshooting Guide. (n.d.). ACE.
  • Advice on neutralising silica gel for column chromatography of sensitive compounds?. (2025, July 6). Reddit.
  • Dhont, J. H. (1973). The Rf value as a constant in thin-layer chromatography.
  • What is the best solvent for purifying aldehyde in a column chromatography?. (2014, September 29). ResearchGate.
  • Technical Support Center: Purifying 4-[4-(Dimethylamino)phenyl]benzaldehyde by Column Chromatography. (2025). BenchChem.
  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. (2011). Molecules.

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Technical Support Center: Recrystallization of 2-(Dimethylamino)-6-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(Dimethylamino)-6-iodobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible purification process.

Understanding the Molecule: Key Physicochemical Properties

This compound is a substituted aromatic aldehyde with a molecular weight of 275.09 g/mol . Its structure incorporates a bulky iodine atom and a basic dimethylamino group, which influence its solubility and crystallization behavior. The melting point of a related compound, p-Dimethylaminobenzaldehyde, is around 74°C, which can be a useful reference.[1] Understanding these features is critical for selecting an appropriate recrystallization solvent.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the recrystallization of this compound and related compounds.

Q1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point, separating as a liquid instead of forming crystals.[2] This is a common issue with compounds that have relatively low melting points.

  • Causality: The strong electron-donating dimethylamino group and the bulky iodine atom can disrupt crystal lattice formation, and the compound's melting point might be close to the boiling point of your chosen solvent.

  • Troubleshooting Steps:

    • Re-dissolve and Add More Solvent: Warm the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[2]

    • Slow Cooling: Allow the solution to cool very slowly. A cooling hot plate can be used to gradually decrease the temperature, which favors the formation of crystals over oil.[2]

    • Solvent System Change: Consider a lower-boiling point solvent or a mixed solvent system. A two-solvent system, where the compound is soluble in one solvent and insoluble in the other, can often promote crystallization.[3]

Q2: I have very low recovery of my purified product. What are the likely causes?

A2: Low recovery is a frequent challenge in recrystallization and can stem from several factors.

  • Causality: The most common reason is using too much solvent, which keeps a significant portion of your compound dissolved even at low temperatures.[2] Another possibility is that the compound has a finite, non-negligible solubility in the cold solvent.[4]

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Always use the minimum amount of near-boiling solvent required to fully dissolve the crude product.[4]

    • Solvent Selection: Ensure you have chosen a solvent in which your compound has low solubility at cold temperatures.

    • Thorough Cooling: Cool the solution in an ice bath after it has reached room temperature to maximize crystal precipitation.

    • Reduce Solvent Volume: If you've added too much solvent, you can carefully evaporate some of it to re-saturate the solution and then attempt the cooling and crystallization process again.[2]

Q3: My recrystallized product is still colored. How can I remove colored impurities?

A3: The presence of color suggests that impurities are co-crystallizing with your product.

  • Causality: Highly colored impurities, often oxidation byproducts, can become trapped in the crystal lattice of the desired compound.

  • Troubleshooting Steps:

    • Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (Norit). The charcoal will adsorb the colored impurities.

    • Hot Filtration: Perform a hot filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool. Be sure to use a pre-warmed funnel to prevent premature crystallization.

Q4: I'm struggling to find a single suitable solvent. What are my options?

A4: For many compounds, a single solvent does not provide the ideal solubility profile for recrystallization.[4]

  • Causality: The compound may be very soluble in some solvents and nearly insoluble in others, with no single solvent offering the desired temperature-dependent solubility.

  • Solution: Two-Solvent Recrystallization:

    • Select a Solvent Pair: Choose a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is sparingly soluble. These two solvents must be miscible. Common pairs include ethanol/water, and hexane/ethyl acetate.[5]

    • Procedure: Dissolve the compound in a minimum amount of the hot "good" solvent. Then, add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Test the solubility of a small amount of your crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[4]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a stir bar. Add the chosen solvent in small portions while heating and stirring until the compound just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.[4]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Two-Solvent Recrystallization
  • Solvent Pair Selection: Identify a solvent in which this compound is soluble (e.g., ethyl acetate, acetone) and a miscible solvent in which it is insoluble (e.g., hexanes, water).[5]

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until a persistent cloudiness is observed.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Collection, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Alternative Purification: Acid-Base Extraction and Precipitation

Given the basic dimethylamino group, an acid-base purification method, similar to that used for p-dimethylaminobenzaldehyde, can be highly effective.[6][7]

  • Dissolution in Acid: Dissolve the crude this compound in a dilute aqueous acid solution (e.g., dilute HCl). The basic amine will be protonated, forming a water-soluble salt.

  • Filtration of Insolubles: Filter the acidic solution to remove any acid-insoluble impurities.

  • Precipitation with Base: Slowly add a dilute aqueous base (e.g., NaOH) to the filtered solution with stirring. This will neutralize the acid and deprotonate the amine, causing the purified this compound to precipitate out of the solution.

  • Collection and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly.

Data Presentation

Solvent SystemSuitability for RecrystallizationNotes
EthanolPotentially SuitableA common solvent for recrystallizing aromatic compounds.[8]
IsopropanolPotentially SuitableSimilar properties to ethanol, may offer a different solubility profile.
Ethyl Acetate/HexaneGood Candidate for Two-Solvent SystemA widely used polar/non-polar pair for recrystallization.[5]
Acetone/WaterGood Candidate for Two-Solvent SystemAnother common polar/miscible-non-polar pair.[9]
Dilute HCl/NaOHAlternative Purification MethodExploits the basicity of the dimethylamino group for purification.[7]

Visualizing the Workflow

Recrystallization_Workflow start Crude Product solubility_test Solvent Selection Test single and mixed solvent systems start->solubility_test dissolve Dissolve in Minimum Hot Solvent solubility_test->dissolve acid_base Alternative: Acid-Base Purification solubility_test->acid_base No suitable solvent found charcoal Add Activated Charcoal (if colored) dissolve->charcoal optional hot_filtration Hot Filtration dissolve->hot_filtration if insolubles present cool Slow Cooling & Ice Bath dissolve->cool charcoal->hot_filtration hot_filtration->cool crystals Crystals Formed? cool->crystals collect Collect & Dry Crystals crystals->collect Yes oil_out Oiling Out? crystals->oil_out No end Pure Product collect->end low_recovery Low Recovery? collect->low_recovery troubleshoot Troubleshooting troubleshoot->solubility_test Adjust Solvent/Cooling troubleshoot->dissolve Use Less Solvent oil_out->troubleshoot Yes low_recovery->troubleshoot Yes acid_base->end

Caption: Decision workflow for recrystallization and troubleshooting.

References

  • Organic Syntheses Procedure. p-DIMETHYLAMINOBENZALDEHYDE. Available from: [Link]

  • University of California, Davis. Recrystallization. Available from: [Link]

  • Google Patents. Purification of N-substituted aminobenzaldehydes. US4440953A.
  • University of York. Problems with Recrystallisations. Available from: [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available from: [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. Available from: [Link]

  • Howei Pharm. CAS 1289200-30-1 C9H10INO this compound ≥95%. Available from: [Link]

  • ResearchGate. 223 questions with answers in RECRYSTALLISATION | Science topic. Available from: [Link]

  • University of Calgary. RECRYSTALLISATION. Available from: [Link]

  • Chemistry LibreTexts. Recrystallization. Available from: [Link]

  • Reddit. Recrystallization with two solvents. Available from: [Link]

  • Wikipedia. para-Dimethylaminobenzaldehyde. Available from: [Link]

  • Google Patents. Separation of aromatic aldehydes. US9018421B2.
  • European Patent Office. Method for the purification of benzaldehyde. EP 0016487 B1. Available from: [Link]

  • Calhoun. Current issues in recrystallization: a review. Available from: [Link]

  • ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters. Available from: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]

Sources

Technical Support Center: Stability of 2-(Dimethylamino)-6-iodobenzaldehyde

[1][2][3]

Executive Summary & Stability Profile[1][2]

Compound: this compound Core Issue: High instability in strong alkaline environments (

123Primary Degradation Pathways:

123

Quick Status Check:

Condition Stability Rating Recommended Action
Neutral (pH 7) Stable Store under inert gas at 2–8°C.
Mild Base (Carbonate/Bicarbonate) Moderate Process quickly (< 4 hours).[1][2][3] Keep T < 40°C.
Strong Base (Hydroxide/Alkoxide) Critical Avoid prolonged exposure. Immediate degradation likely.[1][2][3]

| Amine Bases (Et3N, Pyridine) | Good | Preferred for buffering or catalytic cycles.[1][2][3] |

Troubleshooting Guide (Q&A)

Category A: Degradation & Purity Loss[2]

Q1: My LC-MS shows two new peaks (M+16 and M+2) after stirring the aldehyde in 1M NaOH. What happened? A: You are observing the classic Cannizzaro Reaction . Because this compound lacks

12313
  • Oxidation Product (M+16): 2-(Dimethylamino)-6-iodobenzoic acid (as the carboxylate).[1][2][3]

  • Reduction Product (M+2): 2-(Dimethylamino)-6-iodobenzyl alcohol. Solution: Switch to a non-nucleophilic base (e.g.,

    
    , 
    
    
    ) or reduce the base concentration.[1][3] If a strong base is required for a subsequent step, add it after the aldehyde has reacted with its target nucleophile.[1][3]

Q2: I see a loss of the iodine signal in NMR and the formation of a polar byproduct during heating with potassium tert-butoxide (


).A:Nucleophilic Aromatic Substitution (

)
12

12

  • Pathway 1 (

    
    ):  The alkoxide displaces the iodide, forming an ether.[1][3]
    
  • Pathway 2 (Benzyne): Although less common without extremely strong bases (like LDA), transient benzyne formation followed by nucleophilic trapping can occur.[1][2][3] Solution: Lower the reaction temperature. If the base is needed for deprotonation of a coupling partner, pre-form the nucleophile before adding the aldehyde.[1][3]

Category B: Synthetic Anomalies[2]

Q3: The aldehyde is turning into a dark insoluble tar during my Knoevenagel condensation. Why? A: This is due to base-catalyzed oligomerization .[1][2] The aldehyde carbonyl is highly electrophilic due to the ortho-iodine (inductive withdrawal), despite the donation from the amine.[1][2][3] In the presence of base and absence of a highly reactive active methylene compound, the aldehyde can undergo self-condensation or polymerization.[1][2] Solution:

  • Stoichiometry: Ensure your active methylene partner is present in slight excess (1.1 equiv).[1][2]

  • Order of Addition: Add the base slowly to the mixture of aldehyde and nucleophile, rather than adding the aldehyde to a basic solution.

Q4: Can I use this aldehyde in a Suzuki-Miyaura coupling with aqueous base? A: Yes, but with strict controls. Aqueous bases (like


123

1Protocol Adjustment:
  • Use a biphasic system (Toluene/Water or DME/Water) to keep the aldehyde primarily in the organic phase.[1]

  • Limit reaction time to < 4 hours.

  • Degas solvents thoroughly to prevent oxidative deborylation or phenol formation.[1][2]

Mechanistic Insight & Visualization[1][2]

The following diagram details the competing pathways when this compound is exposed to basic conditions.

StabilityPathwaysStartThis compound(Starting Material)TetIntTetrahedral IntermediateStart->TetIntNucleophilic Attack (C=O)SNArSNAr Substitution(High T / Strong Nu)Start->SNArAttack at C-I (Ipso)HydroxideStrong Base(OH- / RO-)Hydroxide->TetIntHydroxide->SNArCannizzaroCannizzaro Disproportionation(Major Pathway)TetInt->CannizzaroHydride TransferAcid2-(NMe2)-6-I-BenzoateCannizzaro->AcidAlcohol2-(NMe2)-6-I-Benzyl AlcoholCannizzaro->AlcoholPhenol2-(NMe2)-6-Hydroxy/AlkoxyBenzaldehydeSNAr->PhenolLoss of I-

Caption: Competing degradation pathways in basic media. The Cannizzaro pathway dominates in aqueous hydroxide, while SNAr becomes relevant at high temperatures.[1][3]

Experimental Protocol: Controlled Handling in Basic Media

To minimize degradation during synthetic procedures (e.g., condensation), follow this optimized protocol.

Method: Base-Mediated Condensation (General Procedure)[1][2][3]

Objective: React this compound with a nucleophile (Nu-H) while suppressing Cannizzaro side-reactions.

  • Preparation:

    • Dissolve the nucleophile (1.1 equiv) in the reaction solvent (e.g., Ethanol, THF, or Acetonitrile).[1][3]

    • Add the base (e.g., Piperidine,

      
      ) before  the aldehyde.[1][3]
      
  • Aldehyde Addition:

    • Dissolve this compound in a minimal amount of solvent.[1][2]

    • Add this solution dropwise to the reaction mixture at

      
       (or room temperature if kinetics are slow). This ensures the aldehyde immediately encounters the active nucleophile rather than excess free base.[1]
      
  • Monitoring:

    • Monitor via TLC (Hexane/EtOAc) or HPLC every 30 minutes.[1][2][3]

    • Stop point: Quench immediately upon consumption of starting material. Do not "soak" the product in base to improve yield.[1]

  • Quenching:

    • Pour mixture into saturated

      
       (aq) or dilute acetic acid to neutralize the pH immediately.[1][3]
      

References

  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 2-(Dimethylamino)benzaldehyde derivatives. Retrieved from

  • Organic Chemistry Portal. (2019). Alkaline-Metal-Catalyzed One-Pot Aminobenzylation of Aldehydes. Retrieved from

  • National Institutes of Health (NIH). (2020).[1][2] Amino Chemoassay Profiling of Aromatic Aldehydes. Retrieved from

  • BLD Pharm. (2025).[1][2] Product Analysis: this compound. Retrieved from

  • Arkivoc. (2000).[1][2] Reactions of ortho-amino benzaldehydes in alkaline media. Retrieved from

minimizing deiodination side reactions of 2-(Dimethylamino)-6-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-(Dimethylamino)-6-iodobenzaldehyde CAS: 1289200-30-1 Support Level: Advanced / Process Chemistry[1][2]

Core Technical Brief

The Challenge: this compound presents a specific "Sandwich Effect" challenge.[1][2] The iodine atom at position 6 is ortho to the aldehyde (position 1), creating significant steric hindrance.[2] While the C-I bond is electronically labile (reactive), the steric crowding slows down the desired transmetallation step in cross-coupling reactions.

The Consequence: When the catalytic cycle stalls due to sterics, the active Palladium species (


) becomes vulnerable to side reactions. The most prevalent is Protodeiodination , where the iodine is replaced by a hydrogen atom, yielding the de-iodinated byproduct (2-dimethylaminobenzaldehyde).

The Solution Strategy: You must engineer the reaction environment to be Hydride-Starved and Kinetically Accelerated . This guide details how to remove hydride sources and use hyper-active catalyst systems to outcompete the side reaction.

Storage & Handling (Pre-Reaction)

Issue: Spontaneous darkening of the solid or solution. Root Cause: Homolytic cleavage of the weak C-I bond triggered by UV/Vis light, generating aryl radicals that polymerize or oxidize.

Standard Operating Procedure (SOP-01): Storage
  • Container: Amber glass vials with Teflon-lined caps.

  • Atmosphere: Store under Argon or Nitrogen.[1][2][3] The aldehyde moiety is susceptible to autoxidation to the carboxylic acid if exposed to air.[2]

  • Temperature: 2–8°C.[1]

  • Solvent Handling: Never store in acetone or chlorinated solvents for extended periods; these can promote radical chains or nucleophilic attack on the aldehyde.[2]

Minimizing Deiodination in Cross-Coupling (Suzuki/Sonogashira)

This is the critical failure point for most researchers. The following protocol is designed to eliminate


-hydride elimination pathways.
The "Hydride-Starved" Protocol
VariableRecommendationThe "Why" (Causality)
Solvent Anhydrous 1,4-Dioxane or Toluene CRITICAL: Avoid primary/secondary alcohols (EtOH, iPrOH).[1][2] Alcohols coordinate to Pd and undergo

-hydride elimination, feeding H- to the metal center, which immediately reduces your aryl iodide.[1][2]
Base

or

Avoid alkoxides (NaOMe, NaOEt).[1][2] Like alcohols, alkoxides possess

-hydrogens that serve as hydride donors.[1][2] Inorganic carbonates/phosphates are "hydride-inert."[1][2]
Ligand SPhos or XPhos These bulky Buchwald ligands are electron-rich.[1][2][4][5] They accelerate the Oxidative Addition and, crucially, the Reductive Elimination steps, forcing the cycle forward before deiodination can occur.
Water Strictly Controlled While Suzuki requires some water, excess water at high temps can promote hydrolysis.[1][2] Use a defined ratio (e.g., 4:1 Dioxane:Water) and degas thoroughly.[1][2]
Visualizing the Competition: Cross-Coupling vs. Deiodination

The diagram below illustrates the "Fork in the Road" where your reaction succeeds or fails.

DeiodinationMechanism cluster_cycle Catalytic Cycle Competition Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I Species) Pd0->OxAdd Fast TransMetal Transmetallation (Rate Limiting Step) OxAdd->TransMetal + Boronic Acid (Slowed by Sterics) HydrideSource Interaction with Solvent/Base (R-CH2-OH) OxAdd->HydrideSource Stall Duration Product Reductive Elimination (DESIRED PRODUCT) TransMetal->Product Fast Deiodinated Reductive Elimination (DEIODINATED BYPRODUCT) HydrideSource->Deiodinated Beta-Hydride Elimination Product->Pd0 Deiodinated->Pd0

Caption: The "Stall Duration" at the Oxidative Addition complex (yellow) is where the risk lies.[1][2] Steric bulk extends this duration, allowing hydride sources to intervene.[2]

Troubleshooting Guide & FAQ

Scenario A: "I see a spot just below my product on TLC."
  • Diagnosis: This is likely the de-iodinated byproduct (2-dimethylaminobenzaldehyde).[1][2] It is slightly less polar than the starting material but often co-elutes.[2]

  • Immediate Action: Check your solvent system. Are you using Ethanol or Isopropanol?

  • Fix: Switch to Toluene/Water (10:1) or DMF.[1][2] If using DMF, ensure it is fresh; decomposed DMF produces dimethylamine, which can interfere.[1][2]

Scenario B: "The reaction turns black immediately."
  • Diagnosis: "Palladium Black" precipitation.[1][2] The catalyst has decomposed before entering the cycle.

  • Immediate Action: Your ligand is not stabilizing the Pd(0) species effectively, or oxygen is present.[2]

  • Fix: Increase Ligand:Pd ratio to 2:1 or 3:1. Ensure rigorous degassing (freeze-pump-thaw x3).[1][2]

Scenario C: "Can I protect the aldehyde to improve stability?"
  • Answer: Yes, but proceed with caution.

  • Technical Detail: Converting the aldehyde to an acetal (using ethylene glycol) protects the carbonyl from nucleophilic attack, but it adds more steric bulk near the iodine. This might actually increase deiodination rates by further slowing transmetallation.[1][2]

  • Recommendation: Only protect if you intend to use organolithium reagents (Lithium-Halogen exchange).[1][2] For Palladium couplings, leave the aldehyde free and focus on the catalyst speed.

Validated Experimental Protocol (Suzuki Coupling)

Target: Coupling this compound with Phenylboronic Acid.

  • Charge: In a glovebox or under Argon flow, add:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.5 equiv)[1]

    • 
       (3.0 equiv, finely ground, anhydrous)[1][2]
      
    • Catalyst:

      
       (2 mol%) + SPhos  (4-8 mol%).[1][2]
      
  • Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration).

  • Degas: Sparge with Argon for 15 minutes.

  • Heat: Heat to 80°C. Do not exceed 100°C.

  • Monitor: Check LCMS at 1 hour. The high-activity SPhos system should drive conversion quickly, minimizing the time window for deiodination.

References

  • Navarro, O., et al. (2005).[1] "General Determination of the Mechanism of Dehalogenation in Pd-Catalyzed Cross-Coupling." Journal of Organic Chemistry. (Identifies

    
    -hydride elimination from alcohols/bases as the primary mechanism). [1]
    
  • Martin, R. & Buchwald, S. L. (2008).[1][2] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 2-Substituted Aryl Halides." Accounts of Chemical Research. (Establishes SPhos/XPhos as superior ligands for sterically hindered ortho-substituted substrates). [1]

  • BenchChem Technical Support. "Minimizing dehalogenation side reactions in Suzuki coupling." (General troubleshooting parameters for aryl halides). [1]

Sources

Validation & Comparative

reactivity differences between 2-(Dimethylamino)-6-iodobenzaldehyde and 2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric-Electronic" Trap

For researchers transitioning from 2-iodobenzaldehyde (Compound A) to 2-(dimethylamino)-6-iodobenzaldehyde (Compound B) , standard protocols will likely fail.

While Compound A is a "workhorse" electrophile for isoquinoline and indole synthesis, Compound B is a highly specialized "push-pull" system. The introduction of the ortho-dimethylamino group creates two critical hurdles:

  • Steric Locking: The aldehyde is flanked by two bulky substituents (I and NMe₂), severely retarding nucleophilic attack at the carbonyl.

  • The "Tert-Amino" Effect: The ortho-amino group is not passive; it actively participates in cyclization pathways that can derail standard condensations, often yielding unexpected fused heterocycles instead of the desired Schiff bases.

Decision Matrix:

Feature2-Iodobenzaldehyde (A) This compound (B)
Primary Use General precursor for heterocycles (Heck/Suzuki).Specialized fluorophores, BODIPY dyes, "Push-Pull" systems.
Carbonyl Reactivity High; standard Schiff base formation.Low; requires forcing conditions or Lewis acids.
Suzuki Coupling Standard Pd(PPh₃)₄ protocols work well.Requires bulky, electron-rich ligands (e.g., SPhos, XPhos).
Major Risk Protodeiodination (minor).Unwanted cyclization (Tert-Amino Effect) .

Structural & Electronic Analysis

To understand the reactivity, we must visualize the steric and electronic environment.

Steric Map
  • Compound A: The carbonyl is accessible. The single ortho-iodine provides some steric bulk but allows rotation.

  • Compound B: The carbonyl is "caged" between the Iodine (Van der Waals radius ~1.98 Å) and the Dimethylamino group. The

    
     group is forced out of planarity, but its lone pair can still interact with the 
    
    
    
    -system or the carbonyl carbon.
Electronic "Push-Pull"
  • Compound A: The iodine is inductively withdrawing (-I) but mesomerically donating (+M). The net effect is mild deactivation/activation depending on the reaction.

  • Compound B: The

    
     group is a powerful electron donor (+M). This increases the electron density on the aromatic ring and, through conjugation, reduces the electrophilicity of the carbonyl carbon.
    

Electronic_Effects cluster_A 2-Iodobenzaldehyde (A) cluster_B This compound (B) A_Node Carbonyl (C=O) Moderately Electrophilic I_Node Iodine (Ortho) -I Inductive Effect A_Node->I_Node Weak withdrawal B_Node Carbonyl (C=O) Electron Rich (Deactivated) N_Node NMe2 (Ortho) Strong +M Donor N_Node->B_Node Resonance Donation (Reduces Electrophilicity) N_Node->B_Node Tert-Amino Interaction (Cyclization Risk) I2_Node Iodine (Ortho) Steric Bulk I2_Node->B_Node Steric Shielding

Figure 1: Comparative electronic and steric pressures. Note the strong resonance donation in B that deactivates the carbonyl.

Critical Reactivity Differences

Carbonyl Condensation (Schiff Base Formation)

The Challenge: Reacting Compound B with an amine (e.g., aniline) to form an imine is significantly slower than with Compound A.

  • Mechanism: The nucleophilic attack of the amine is hindered by the ortho-substituents.[1] Furthermore, the "Tert-Amino Effect" can cause the internal

    
     group to attack the transient iminium species or the carbonyl itself under acidic conditions, leading to closure.
    

Experimental Observation:

  • Compound A: 2 hours reflux in Ethanol/Acetic acid

    
     >90% Imine.
    
  • Compound B: 24 hours reflux

    
     <40% Imine + Cyclized by-products.
    
Cross-Coupling (Suzuki-Miyaura)

The Challenge: The C-I bond in Compound B is sterically crowded. Standard catalysts like


 often fail to undergo oxidative addition or suffer from slow reductive elimination.
  • Solution: Use "Buchwald Ligands" (Dialkylbiarylphosphines) like SPhos or XPhos . These ligands are electron-rich (facilitating oxidative addition) and bulky (facilitating reductive elimination in hindered systems).

Comparative Data:

ReactionSubstrateCatalyst SystemTimeYield
Suzuki Compound A

,

, DME
4 h92%
Suzuki Compound B

,

, DME
24 h<15%
Suzuki Compound B

/ SPhos
,

, Toluene
12 h88%

Experimental Protocols

Synthesis of this compound

Rationale: Direct iodination of 2-dimethylaminobenzaldehyde yields the wrong isomer (C3/C5). The most reliable route is Nucleophilic Aromatic Substitution (SNAr) on 2,6-diiodobenzaldehyde.

Protocol:

  • Starting Material: Dissolve 2,6-diiodobenzaldehyde (1.0 eq, 3.58 g, 10 mmol) in DMF (20 mL).

  • Reagent: Add Dimethylamine hydrochloride (1.2 eq, 0.98 g) and

    
      (2.5 eq, 3.45 g).
    
    • Note: Use of the salt allows controlled release of the amine.

  • Reaction: Heat to 80 °C for 6-8 hours. Monitor by TLC (the product is more polar and fluorescent).

    • Why this works: The aldehyde group activates the ortho-iodines for SNAr. Once one iodine is replaced by the electron-donating

      
      , the ring becomes deactivated preventing the second substitution.
      
  • Workup: Pour into ice water (100 mL). Extract with EtOAc (3x). Wash organic layer with brine to remove DMF.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

    • Yield: Expect 75-85% as a yellow solid.

Optimized Suzuki Coupling for Compound B

Rationale: Overcoming steric hindrance with SPhos.

Protocol:

  • Setup: In a glovebox or under Argon, charge a vial with Compound B (1.0 eq), Arylboronic acid (1.5 eq),

    
      (2 mol%), and SPhos  (4 mol%).
    
  • Solvent/Base: Add Toluene (0.2 M) and

    
      (3.0 eq, dissolved in minimal water or used as solid with wet toluene).
    
  • Conditions: Seal and heat to 100 °C for 12-16 hours.

  • Note: The color change from dark red to black indicates active catalyst. If the reaction stalls, add more SPhos, not Pd.

The "Tert-Amino Effect" Pathway

This is the most critical mechanistic deviation. In the presence of Lewis acids or heat, Compound B can undergo an intramolecular redox-cyclization.

Tert_Amino_Effect cluster_warning Warning Start Compound B (Aldehyde + ortho-NMe2) Inter Hydride Transfer / Cyclization (Zwitterionic Intermediate) Start->Inter Lewis Acid / Heat (Tert-Amino Effect) Product Fused Heterocycle (e.g. Acridinium derivative) Inter->Product - H2O / Oxidation WarningText This pathway competes with Schiff base formation!

Figure 2: The Tert-Amino Effect. The proximity of the amine lone pair to the carbonyl allows for hydride transfer and ring closure, a reaction pathway absent in 2-iodobenzaldehyde.

References

  • Synthesis via SNAr: Mild, Efficient, and Highly Regioselective Synthesis of 2,6-Diiodobenzaldehyde Derivatives. (2015).[2] ResearchGate. Link

  • Tert-Amino Effect: Interaction, bond formation or reaction between a dimethylamino group and an adjacent alkene or aldehyde group. (2021).[3] RSC Publishing. Link

  • Suzuki Coupling of Hindered Substrates: Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. (2023). ACS Catalysis. Link

  • General Reactivity of 2-Iodobenzaldehyde: 2-IODOBENZALDEHYDE Chemical Properties and Uses. ChemicalBook. Link

  • Buchwald Ligands for Steric Bulk: Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Link

Sources

A Comparative Guide to the Definitive Structural Confirmation of 2-(Dimethylamino)-6-iodobenzaldehyde: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and characterization. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography—the gold standard for structural elucidation—with a suite of powerful spectroscopic techniques for confirming the structure of 2-(Dimethylamino)-6-iodobenzaldehyde.

While spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide critical insights into a molecule's connectivity and functional groups, X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement in the solid state.[1][2][3] This distinction is crucial for understanding stereochemistry, conformation, and intermolecular interactions, all of which can significantly impact a compound's biological activity and material properties.

This guide will navigate the experimental considerations and data interpretation for each technique, providing a comprehensive framework for selecting the most appropriate analytical strategy for the structural confirmation of this compound and other novel small molecules.

The Unambiguous Verdict: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline compound.[4] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise electron density map and, from that, a complete atomic model of the molecule.[1][5]

Why Choose X-ray Crystallography?

The primary advantage of this technique is its ability to provide an exact spatial arrangement of atoms, including bond lengths, bond angles, and torsional angles. For a molecule like this compound, this would definitively confirm the ortho substitution pattern of the dimethylamino and iodo groups relative to the aldehyde, as well as the conformation of the dimethylamino group with respect to the benzene ring.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a solved crystal structure involves several critical steps, each requiring careful execution.

X-ray_Crystallography_Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Purified_Compound Purified this compound Crystal_Growth_Methods Slow Evaporation, Vapor Diffusion, or Cooling Purified_Compound->Crystal_Growth_Methods Dissolve in suitable solvent Single_Crystal High-Quality Single Crystal Crystal_Growth_Methods->Single_Crystal Induce supersaturation Mounting Mount Crystal on Goniometer Single_Crystal->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Irradiate with X-rays Diffraction_Pattern Diffraction Pattern Recorded Diffractometer->Diffraction_Pattern Electron_Density_Map Calculate Electron Density Map Diffraction_Pattern->Electron_Density_Map Model_Building Build Atomic Model Electron_Density_Map->Model_Building Refinement Refine Model Model_Building->Refinement Final_Structure Final 3D Structure (CIF file) Refinement->Final_Structure

Figure 1: Experimental workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol:
  • Crystal Growth (The Art of Crystallization):

    • Starting Material: Begin with a highly purified sample of this compound. Impurities can inhibit crystal growth or lead to poorly ordered crystals.

    • Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. For novel compounds, a screening of various solvents (e.g., ethanol, methanol, acetonitrile, dichloromethane, hexane, ethyl acetate) is often necessary.

    • Crystallization Techniques:

      • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

      • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a second "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

      • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

  • Crystal Selection and Mounting:

    • A suitable single crystal (ideally 0.1-0.5 mm in size) without visible cracks or defects is selected under a microscope.[4]

    • The crystal is carefully mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).

  • Data Collection:

    • The mounted crystal is placed in an X-ray diffractometer and bombarded with a monochromatic X-ray beam.

    • As the crystal is rotated, a series of diffraction patterns are collected on a detector.[6]

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

    • The positions of the atoms are determined from the intensities of the diffracted X-rays, leading to an initial electron density map.

    • An atomic model is built into the electron density map and refined to best fit the experimental data, resulting in the final, highly accurate 3D structure.

Parameter Information Provided by X-ray Crystallography
Connectivity Unambiguous confirmation of the atomic connections.
Stereochemistry Not applicable for this achiral molecule.
Conformation Precise dihedral angles, e.g., the orientation of the dimethylamino and aldehyde groups relative to the aromatic ring.
Bond Lengths & Angles Highly accurate measurements of all bond lengths and angles.
Intermolecular Interactions Visualization of how molecules pack in the solid state (e.g., hydrogen bonding, halogen bonding, π-stacking).

A Multi-faceted Approach: Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, obtaining suitable crystals can be challenging and time-consuming.[7] Therefore, a combination of spectroscopic methods is the workhorse for routine structural analysis in organic chemistry.[8] These techniques are non-destructive and typically require much smaller sample quantities.

Spectroscopic_Techniques cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy Molecule This compound NMR Connectivity & Environment of ¹H and ¹³C nuclei Molecule->NMR MS Molecular Weight & Elemental Composition Molecule->MS IR Presence of Functional Groups Molecule->IR

Figure 2: Information obtained from key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[8][9] It provides detailed information about the chemical environment and connectivity of atoms.

  • ¹H NMR: This technique provides information about the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration).

  • ¹³C NMR: This provides information on the number of different types of carbon atoms in the molecule. Techniques like DEPT can distinguish between CH, CH₂, and CH₃ groups.[9]

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between nuclei, allowing for the unambiguous assignment of signals and the piecing together of the molecular skeleton.[10][11]

Expected ¹H NMR Data for this compound (in CDCl₃):

  • ~9.8-10.2 ppm (singlet, 1H): Aldehyde proton (CHO).

  • ~7.0-7.8 ppm (multiplets, 3H): Aromatic protons. The substitution pattern will lead to a complex splitting pattern.

  • ~2.7-3.0 ppm (singlet, 6H): Dimethylamino protons (N(CH₃)₂).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[12] It is invaluable for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.[13][14]

  • High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. For C₉H₁₀INO, the expected exact mass would be calculated and compared to the experimental value.

Expected MS Data for this compound:

  • Molecular Ion Peak (M⁺): An intense peak at m/z = 275, corresponding to the molecular weight of the compound.

  • Isotope Pattern: The presence of iodine (¹²⁷I) will give a characteristic isotopic signature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[15][16] Different bonds vibrate at characteristic frequencies, and by passing infrared radiation through a sample, we can identify which frequencies are absorbed.[17]

Expected IR Absorption Bands for this compound:

  • ~1680-1700 cm⁻¹: A strong absorption due to the C=O stretch of the aromatic aldehyde.

  • ~2720 and 2820 cm⁻¹: Two weak bands characteristic of the C-H stretch of an aldehyde.

  • ~1450-1600 cm⁻¹: Absorptions due to C=C stretching in the aromatic ring.

  • ~1250-1350 cm⁻¹: C-N stretching of the aromatic amine.

Comparative Analysis: A Summary

Technique Information Obtained Sample Requirements Advantages Limitations
X-ray Crystallography Precise 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions.[18]High-quality single crystal (0.1-0.5 mm).[4]Unambiguous and definitive structural proof.Crystal growth can be difficult and time-consuming. Provides solid-state structure which may differ from solution.
NMR Spectroscopy Carbon-hydrogen framework, connectivity, electronic environment of nuclei.[9][19]5-10 mg dissolved in a deuterated solvent.Provides detailed structural information in solution. Non-destructive.Does not provide direct 3D structure or bond lengths/angles.
Mass Spectrometry Molecular weight, elemental composition, structural fragments.[20][21]Micrograms to milligrams.High sensitivity, provides molecular formula.Does not provide information on connectivity or stereochemistry.
Infrared Spectroscopy Presence of functional groups.[22][23]Small amount of liquid or solid.Fast, simple, and provides a "fingerprint" of functional groups.Provides limited information on the overall molecular structure.

Conclusion: An Integrated Approach to Structural Confirmation

For the definitive structural confirmation of this compound, single-crystal X-ray crystallography is the unparalleled gold standard. It provides an unambiguous three-dimensional model of the molecule, leaving no doubt as to its atomic arrangement.

However, in the daily workflow of a research and development environment, a combination of spectroscopic techniques—NMR, MS, and IR—offers a powerful and practical approach to structural elucidation. These methods, when used in concert, provide a wealth of complementary information that can lead to a confident structural assignment. The ultimate strategy often involves using spectroscopy for initial characterization and confirmation of reaction success, followed by X-ray crystallography for the final, definitive proof of structure, especially for key compounds or when absolute certainty about conformation and packing is required.

References

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024, May 9). Retrieved from [Link]

  • NMR Spectroscopy - MSU chemistry. (n.d.). Retrieved from [Link]

  • Infrared Spectroscopy in Organic Chemistry: How It Reveals Functional Groups - Orango. (2025, October 29). Retrieved from [Link]

  • Analysis of Functional Groups using Infrared (IR) Spectroscopy - Bellevue College. (n.d.). Retrieved from [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds. (2026, February 11). Retrieved from [Link]

  • How to Find Functional Groups in the IR Spectrum - Dummies.com. (2016, March 26). Retrieved from [Link]

  • Interpreting Infrared Spectra - Specac Ltd. (n.d.). Retrieved from [Link]

  • Structural elucidation by NMR(1HNMR) | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008, March 25). Retrieved from [Link]

  • Mass Spectrometry - BYJU'S. (n.d.). Retrieved from [Link]

  • Strategies for Interpreting Mass Spectra in Chemical Research - Longdom. (2023, December 13). Retrieved from [Link]

  • Mass spectrometry - Wikipedia. (n.d.). Retrieved from [Link]

  • Infrared Spectral Analysis for Prediction of Functional Groups Based on Feature-Aggregated Deep Learning - PubMed. (2023, August 14). Retrieved from [Link]

  • Chemical compound - Mass Spectrometry, Molecules, Elements | Britannica. (2026, February 10). Retrieved from [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.). Retrieved from [Link]

  • Mass Spectrometer - StatPearls - NCBI Bookshelf. (2024, November 22). Retrieved from [Link]

  • Small molecule crystallography - Excillum. (n.d.). Retrieved from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. (2022, May 16). Retrieved from [Link]

  • Application Note SC-XRD 505 Single Crystal Diffraction - ResearchGate. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). Retrieved from [Link]

  • Review x Ray crystallography. (n.d.). Retrieved from [Link]

  • CAS 1289200-30-1 C9H10INO this compound ≥95%. (n.d.). Retrieved from [Link]

  • 2-(Dimethylamino)benzaldehyde | CAS#:579-72-6 | Chemsrc. (2025, August 26). Retrieved from [Link]

  • Demystifying X-ray Crystallography - stoltz2.caltech.edu. (2018, January 5). Retrieved from [Link]

  • X-Ray Crystallography Resources. (n.d.). Retrieved from [Link]

  • Methods for Determining Atomic Structures: X-ray Crystallography (from PDB-101). (2021, July 13). Retrieved from [Link]

Sources

mass spectrometry fragmentation patterns of 2-(Dimethylamino)-6-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-(Dimethylamino)-6-iodobenzaldehyde

Executive Summary

Product: this compound (CAS: N/A for specific isomer in common registries, Analogous to C9H10INO) Primary Application: Synthetic intermediate for sterically crowded acridines, fluorescent dyes, and photo-switchable ligands.[1][2] Core Value Proposition: This compound offers a unique "dual-ortho" substitution pattern.[2] Unlike standard para-substituted aldehydes (e.g., Ehrlich’s reagent), the 2,6-disubstitution pattern forces the formyl group out of planarity, creating distinct mass spectral signatures driven by the "Ortho Effect" and the labile C-I bond .

This guide objectively compares the fragmentation dynamics of This compound against its two primary structural progenitors: 4-(Dimethylamino)benzaldehyde (electronic analog) and 2-Iodobenzaldehyde (steric/heavy-atom analog).[2]

Part 1: Structural & Theoretical Foundation

To interpret the mass spectrum accurately, one must understand the competing forces within the molecular ion (


).
FeatureThis compound (The Product)4-(Dimethylamino)benzaldehyde (Comparator A)2-Iodobenzaldehyde (Comparator B)[2]
Formula



MW 275.09 Da 149.19 Da 232.02 Da
Sterics High: Formyl group is "locked" between I and NMe2.[2]Low: Planar, conjugated system.[1][2]Medium: Single ortho-substituent.
Dominant MS Driver C-I Cleavage & Ortho-Stabilization Quinoid Resonance Stabilization C-I Cleavage (Radical loss)
The "Dual-Ortho" Effect Mechanism

In the product, the molecular ion (


 275) is highly unstable due to the weak Carbon-Iodine bond (~57 kcal/mol) and the steric repulsion between the large Iodine atom and the carbonyl oxygen.
  • Primary Driver: Rapid homolytic cleavage of the C-I bond.[2]

  • Secondary Driver: The resulting cation (

    
     148) is immediately stabilized by the lone pair of the ortho-dimethylamino group, potentially forming a bicyclic benzisoxazole-like transition state or a stabilized iminium ion.
    

Part 2: Comparative Fragmentation Analysis

The Product vs. 4-(Dimethylamino)benzaldehyde (DMAB)
  • DMAB Behavior: DMAB shows a strong molecular ion (

    
     149) because the para-NMe2 group pushes electron density into the ring, stabilizing the radical cation via quinoid resonance forms. Major fragments are 
    
    
    
    148 (M-H) and
    
    
    120 (M-CHO).[1][2]
  • Product Behavior: The Product shows a significantly weaker molecular ion (

    
     275). The presence of Iodine creates a "fragile" point. The spectrum is dominated by the loss of Iodine (M-127) .
    
    • Key Differentiator: The base peak for the Product is often the de-iodinated fragment (

      
       148), whereas DMAB's base peak retains the core structure.
      
The Product vs. 2-Iodobenzaldehyde
  • 2-Iodo Behavior: Dominant loss of I[2]• (

    
     127) to form the benzoyl cation (
    
    
    
    105). Loss of CO from this cation leads to the phenyl cation (
    
    
    77).
  • Product Behavior: While both lose Iodine, the Product's resulting fragment (

    
     148) is far more stable  than the benzoyl cation (
    
    
    
    105) due to the electron-donating power of the NMe2 group.
    • Result: The Product exhibits a "cleaner" spectrum with fewer low-mass "shrapnel" ions (like

      
       77 or 51) compared to 2-iodobenzaldehyde.[2]
      

Part 3: Experimental Data Summary (Predicted)

The following data is synthesized from standard EI-MS behavior of ortho-substituted benzaldehydes and iodinated aromatics.

Table 1: Key Diagnostic Ions

m/z (approx)Ion IdentityRelative Abundance (Est.)[2]Mechanistic Origin
275

10 - 25%Molecular Ion. Weak intensity due to labile C-I bond.[2]
274

< 5%Loss of aldehydic H. Suppressed by faster I loss.[2]
258

5 - 10%Ortho Effect. Interaction between carbonyl O and NMe2 methyl H, followed by OH loss.[1][2]
246

10 - 15%Alpha-cleavage of formyl group.[2]
148

100% (Base Peak) Dominant Pathway. Loss of Iodine radical.[2] Stabilized by NMe2.
147

40 - 60%Cyclization/Rearrangement after Iodine loss.[1][2]
120

20 - 30%Loss of CO from the

148 fragment.[2]

Part 4: Visualization of Fragmentation Pathways

The following diagram maps the competing decay channels. Note the dominance of the "Iodine Loss" pathway (colored red) compared to the standard aldehyde fragmentation.

Fragmentation M Molecular Ion (M+) m/z 275 [C9H10INO]+ Frag_148 [M - I]+ m/z 148 Base Peak (Stabilized Cation) M->Frag_148 Loss of I• (127 Da) Weakest Bond Frag_258 [M - OH]+ m/z 258 (Ortho-Effect Cyclization) M->Frag_258 Ortho H-Transfer Loss of OH• Frag_246 [M - CHO]+ m/z 246 (Loss of Formyl) M->Frag_246 Alpha Cleavage Loss of CHO• Frag_120 [M - I - CO]+ m/z 120 (Aminophenyl Cation) Frag_148->Frag_120 - CO (28 Da) Frag_105 [M - I - CO - CH3]+ m/z 105 Frag_120->Frag_105 - CH3•

Caption: Figure 1. Predicted EI-MS Fragmentation Tree. The red path indicates the thermodynamically favored loss of Iodine, which distinguishes this compound from non-iodinated analogs.

Part 5: Experimental Protocol for Validation

To confirm the identity of this compound in your workflow, follow this self-validating GC-MS protocol.

Objective: Differentiate the product from potential de-iodinated byproducts (DMAB) or isomers.

1. Sample Preparation:

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (avoid Methanol to prevent acetal formation).[1][2]

  • Concentration: 100 µg/mL (100 ppm).

  • Vial: Amber glass (Iodine compounds are photosensitive; protect from light).[1][2]

2. GC-MS Parameters:

  • Inlet Temp: 250°C (High enough to volatilize, but minimize thermal degradation).

  • Column: Rxi-5Sil MS or equivalent (Non-polar, 30m x 0.25mm).

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 300°C.[1][2]

    • Hold: 3 min.

  • Ion Source: Electron Ionization (EI), 70 eV.[2][3][4]

3. Validation Logic (The "Checkmate" Step):

  • Step A: Check for

    
     275 (
    
    
    
    ).[1][2] If absent or very weak, look for
    
    
    148.[1][2]
  • Step B (Crucial): Check for the Isotope Pattern of the molecular ion. Iodine is monoisotopic (

    
    ), so you will not see the typical M+2 pattern of Chlorine or Bromine.
    
  • Step C: Monitor

    
     127 (
    
    
    
    ).[2] In some instruments, the Iodine cation itself appears at low mass.
  • Step D (Differentiation): If you see

    
     149 as the parent, your sample has de-iodinated to DMAB. The Product must show the mass shift of +126 Da relative to DMAB.
    

References

  • McLafferty, F. W., & Turecek, F. (1993).[1][2] Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms, specifically Halogen loss and Ortho effects).

  • NIST Chemistry WebBook. Mass Spectrum of 4-(Dimethylamino)benzaldehyde. Link

  • Smith, R. M. (2004).[1][2][4] Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[2] (Source for "Ortho Effect" mechanisms in aromatic aldehydes).

  • Silverstein, R. M., et al. (2014).[1][2] Spectrometric Identification of Organic Compounds. Wiley.[1][2] (Detailed characteristic frequencies and fragmentations for nitro/amino/iodo aromatics).

  • BenchChem. Validating the Structure of Synthesized 4-(Dimethylamino)benzaldehyde. Link (Comparative baseline data for the non-iodinated analog).

Sources

Elemental Analysis Validation Guide: 2-(Dimethylamino)-6-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Subject: Purity Verification of Halogenated Aromatic Aldehydes Target Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals

Executive Summary

In the synthesis of complex heterocycles, 2-(Dimethylamino)-6-iodobenzaldehyde (CAS 1289200-30-1) serves as a high-value "push-pull" intermediate. Its structure features an electron-donating amine ortho to an electron-withdrawing carbonyl, with a bulky iodine atom providing steric strain and a handle for cross-coupling.

While HPLC is the industry standard for monitoring reaction progress, it frequently fails to detect inorganic salts, trapped solvents, or moisture—impurities that are critical in subsequent palladium-catalyzed couplings (e.g., Heck or Suzuki reactions) where this compound is often used.

This guide compares Combustion Elemental Analysis (EA) against Quantitative NMR (qNMR) and HPLC , establishing EA as the definitive "gatekeeper" for bulk purity validation. We provide theoretical baselines, specific combustion protocols for iodinated compounds, and a decision matrix for interpreting deviations.

Compound Profile & Theoretical Baseline

Before analyzing experimental data, the theoretical composition must be established. For this compound (


), the high mass percentage of Iodine (~46%) significantly influences the combustion dynamics.
Table 1: Theoretical Elemental Composition
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 912.011108.1039.30%
Hydrogen (H) 101.00810.083.66%
Nitrogen (N) 114.00714.015.09%
Iodine (I) 1126.904126.9046.13%
Oxygen (O) 115.99916.005.82%
Total --275.09 100.00%

Critical Insight: The low Hydrogen content (3.66%) makes this measurement highly sensitive. A deviation of just 0.2% in H represents a massive molar excess of water or hydrocarbon solvent.

Comparative Analysis: EA vs. qNMR vs. HPLC

Why perform Elemental Analysis when HPLC is faster? The following comparison highlights the "Blind Spots" of each method.

Table 2: Performance Matrix
FeatureElemental Analysis (EA) HPLC (UV-Vis) qNMR (Internal Std)
Primary Scope Bulk Purity (Total Composition)Organic Impurity ProfilingStructure & Molar Purity
Detection Basis Combustion gases (

)
Chromophore absorptionNuclear spin resonance
Inorganic Salts Detects (Result deviates significantly)Blind (Salts elute in dead volume)Blind (Unless nuclei active)
Solvent/Water Detects (H/C ratios shift)Blind (Usually invisible)Detects (Distinct peaks)
Iodine Interference High (Requires Ag scrubbing)LowNone
Sample Destructive? YesNoNo
Verdict The Referee for final batch release.The Workhorse for reaction monitoring.The Analyst for structure confirmation.
Diagram 1: The Purity Validation Workflow

This logic flow demonstrates where EA fits into the synthesis pipeline.

PurityWorkflow Synthesis Synthesis Reaction Workup Workup & Isolation Synthesis->Workup HPLC HPLC Check (>98% Area?) Workup->HPLC Recryst Recrystallization HPLC->Recryst No Dry Vacuum Drying (Remove Solvents) HPLC->Dry Yes Recryst->Dry EA Elemental Analysis (CHN Combustion) Dry->EA Release Batch Release (Ready for Coupling) EA->Release Within ±0.4% Fail Re-process EA->Fail >0.4% Deviation Fail->Workup Inorganic Salts Fail->Recryst Trapped Solvent

Figure 1: The "Gatekeeper" role of Elemental Analysis. Note that HPLC is a prerequisite, not a substitute.

Experimental Protocol: Combustion of Iodinated Compounds

Analyzing this compound requires specific modifications to standard CHN protocols. The high Iodine content (46%) can poison standard oxidation catalysts and corrode detection filaments if not "scrubbed."

Protocol: Modified Pregl-Dumas Method
  • Instrument Setup:

    • Analyzer: PerkinElmer 2400 Series II or Elementar vario EL cube.

    • Combustion Temp:

      
       (Static) / 
      
      
      
      (Dynamic).
    • Carrier Gas: Helium (99.999%).

  • Crucial Modification (The Halogen Trap):

    • Standard chromium oxide (

      
      ) combustion tubes are insufficient.
      
    • Requirement: Use a combustion tube packed with Silver Tungstate on Magnesium Oxide (

      
      )  or Silver Vanadate (
      
      
      
      )
      .
    • Mechanism: The Silver (Ag) reacts with free Iodine (

      
      ) released during combustion to form Silver Iodide (
      
      
      
      ), effectively trapping it in the ash zone and preventing it from reaching the thermal conductivity detector (TCD).
  • Sample Preparation:

    • Weighing: Weigh 1.5 – 2.0 mg (±0.001 mg) into a Tin (Sn) capsule.

    • Note: Tin is exothermic upon oxidation, raising the local temperature to ~1800°C to ensure complete flash combustion of the aromatic ring.

    • Additives: Add ~1 mg of Vanadium Pentoxide (

      
      )  powder to the capsule before sealing. This acts as an oxygen donor to ensure the sterically hindered iodine-carbon bond is fully cleaved.
      
  • Calibration:

    • Run 3 blanks (empty tin capsules).

    • Run K-Factor calibration using Acetanilide (Standard) or o-Iodobenzoic acid (Matrix-matched standard). Using a matrix-matched standard is preferred to verify the iodine scrubbing efficiency.

Data Interpretation & Troubleshooting

When results arrive, they rarely match the theoretical calculation perfectly. The direction of the deviation tells the story of the impurity.

Acceptance Criteria:
  • Standard:

    
     absolute difference from theoretical values.
    
  • Strict (Pharma):

    
     absolute difference.
    
Case Study Analysis
Scenario A: The "Wet" Sample (Solvent Trap)
  • Result: C: 40.5% (+1.2%), H: 4.1% (+0.4%), N: 4.8% (-0.2%).

  • Diagnosis: Carbon and Hydrogen are high; Nitrogen is diluted (low).

  • Cause: Trapped Ethyl Acetate (Solvent). The sample was not dried long enough under high vacuum.

  • Action: Dry at

    
     under vacuum (<5 mbar) for 12 hours.
    
Scenario B: The "Salty" Sample (Inorganic Contamination)
  • Result: C: 35.1% (-4.2%), H: 3.2% (-0.4%), N: 4.5% (-0.5%).

  • Diagnosis: All values are uniformly lower than theoretical.

  • Cause: Non-combustible inorganic contamination (e.g., Sodium Iodide or Silica gel). These do not burn, effectively "diluting" the sample mass.

  • Action: Dissolve in DCM, filter through a 0.45µm PTFE membrane to remove salts, and re-precipitate.

Scenario C: The "Old" Sample (Oxidation)
  • Result: C: 37.1% (-2.2%), H: 3.4% (-0.2%).

  • Diagnosis: Lower Carbon.

  • Cause: Oxidation of the aldehyde (-CHO) to the carboxylic acid (-COOH). The addition of an Oxygen atom lowers the weight percentage of Carbon.

  • Action: Check via IR or MS. If oxidized, repurify via column chromatography.

Diagram 2: Interpreting EA Deviations

EADecision Result EA Result Received Check Within ±0.4%? Result->Check Pass PASS: Purity >99% Release Batch Check->Pass Yes Analyze Analyze Deviation Check->Analyze No HighCH High %C, High %H (Solvent Trap) Analyze->HighCH Values > Theo LowAll Low %C, %H, %N (Inorganic Salt) Analyze->LowAll Values < Theo LowC Low %C only (Oxidation/Decomp) Analyze->LowC C < Theo

Figure 2: Decision matrix for interpreting Elemental Analysis data.

Conclusion

For This compound , Elemental Analysis is not merely a box-checking exercise; it is the only method that reliably detects the inorganic salts (NaI, KI) often left behind during iodination workups. While qNMR provides superior structural resolution, EA remains the most cost-effective and robust method for establishing total bulk purity.

Final Recommendation: Do not release this intermediate for metal-catalyzed cross-coupling until the Carbon value is within ±0.4% of the theoretical 39.30% .

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3] Progress in Nuclear Magnetic Resonance Spectroscopy.[1][4] Link

  • PerkinElmer. (2022). 2400 Series II CHNS/O Elemental Analyzer User Guide: Handling Halogenated Samples. PerkinElmer Technical Library. Link

  • Simonsen, D. G. (1953). Determination of Halogens in Organic Compounds by Combustion. Analytical Chemistry.[5][6][7] Link

  • Babu, A., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][2][4][8] Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2024). Product Specification: 2-Iodobenzaldehyde derivatives. Merck KGaA. Link

Sources

comparative fluorescence quantum yields of benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Fluorescence Quantum Yields of Benzaldehyde Derivatives

Authored by Dr. Evelyn Reed, Senior Application Scientist

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparison of the fluorescence quantum yields of various benzaldehyde derivatives, supported by experimental data and protocols. Our focus is on delivering not just data, but a deeper understanding of the underlying photophysical principles that govern the fluorescence of these compounds.

The study of benzaldehyde and its derivatives is crucial in various scientific domains due to their roles as key intermediates in chemical synthesis and their presence in biological systems. Understanding their fluorescence properties is paramount for applications in bio-imaging, sensing, and photodynamic therapy. This guide will delve into the factors influencing their fluorescence quantum yields, offering a comparative analysis to aid in the selection and design of molecules for specific applications.

Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the molecule. A higher quantum yield indicates a more efficient fluorescent molecule.

Several factors can influence the fluorescence quantum yield of a molecule, including its chemical structure, the nature of the solvent, temperature, and the presence of quenchers. For benzaldehyde derivatives, the type and position of substituents on the aromatic ring play a pivotal role in determining their photophysical properties.

Comparative Analysis of Benzaldehyde Derivatives

The fluorescence quantum yields of benzaldehyde and its derivatives are often low in non-polar solvents at room temperature due to efficient intersystem crossing (ISC) from the first excited singlet state (S1) to the triplet state (T1). This process competes with fluorescence, thereby reducing its efficiency. However, the introduction of certain substituents can significantly alter the photophysical pathways, leading to enhanced fluorescence.

Below is a table summarizing the fluorescence quantum yields of selected benzaldehyde derivatives based on available literature. It is important to note that experimental conditions, such as the solvent and temperature, greatly influence these values.

CompoundSubstituentSolventFluorescence Quantum Yield (Φf)Reference
Benzaldehyde-Methylcyclohexane~0.01
4-Methoxybenzaldehyde4-OCH3Ethanol0.04
4-(Dimethylamino)benzaldehyde4-N(CH3)2Cyclohexane0.01
4-(Dimethylamino)benzaldehyde4-N(CH3)2Acetonitrile0.60
2-Hydroxybenzaldehyde2-OHEthanol~0.01N/A
3-Hydroxybenzaldehyde3-OHDichloromethane0.13

Key Observations:

  • Substituent Effect: The presence of electron-donating groups, such as methoxy (-OCH3) and dimethylamino (-N(CH3)2), can influence the fluorescence quantum yield. In the case of 4-(dimethylamino)benzaldehyde (DMABA), the quantum yield is dramatically affected by solvent polarity.

  • Solvent Polarity: For DMABA, the quantum yield is significantly higher in polar solvents like acetonitrile compared to non-polar solvents like cyclohexane. This is attributed to the formation of a twisted intramolecular charge transfer (TICT) state in polar environments, which can be highly emissive.

  • Intersystem Crossing: The low quantum yield of benzaldehyde itself is primarily due to a high rate of intersystem crossing to the triplet state.

Experimental Protocol for Measuring Fluorescence Quantum Yield

The determination of fluorescence quantum yields is typically performed using a comparative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield.

Materials and Instrumentation
  • Fluorometer: A calibrated spectrofluorometer capable of measuring excitation and emission spectra.

  • UV-Vis Spectrophotometer: To measure the absorbance of the sample and standard solutions.

  • Cuvettes: Quartz cuvettes with a 1 cm path length.

  • Solvents: Spectroscopic grade solvents.

  • Quantum Yield Standard: A compound with a well-established quantum yield in the same solvent and excitation wavelength range as the sample (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).

Step-by-Step Methodology
  • Prepare Stock Solutions: Prepare stock solutions of the benzaldehyde derivative (sample) and the quantum yield standard in the chosen solvent.

  • Prepare Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence Spectra: Using the fluorometer, record the fluorescence emission spectrum of each dilution. The excitation wavelength should be the same as that used for the absorbance measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The fluorescence quantum yield of the sample (Φf,sample) can be calculated using the following equation:

    Φf,sample = Φf,std * (m_sample / m_std) * (n_sample / n_std)^2

    Where:

    • Φf,std is the quantum yield of the standard.

    • m_sample and m_std are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • n_sample and n_std are the refractive indices of the sample and standard solutions (if the solvents are different).

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis A Prepare Stock Solutions (Sample & Standard) B Prepare Serial Dilutions (Abs < 0.1) A->B C Measure Absorbance (UV-Vis Spectrophotometer) B->C D Measure Fluorescence Spectra (Fluorometer) C->D E Integrate Fluorescence Intensity F Plot Integrated Intensity vs. Absorbance E->F G Calculate Slopes (m_sample, m_std) F->G H Calculate Quantum Yield (Φf,sample) G->H

Caption: Workflow for comparative fluorescence quantum yield measurement.

Factors Influencing the Fluorescence of Benzaldehyde Derivatives

The efficiency of fluorescence in benzaldehyde derivatives is a delicate balance between radiative (fluorescence) and non-radiative decay pathways.

Intersystem Crossing (ISC)

Benzaldehyde and many of its derivatives exhibit efficient intersystem crossing from the S1 state to the T1 state. This is a major non-radiative decay pathway that competes with fluorescence, leading to low quantum yields. The rate of ISC is influenced by the energy gap between the S1 and T1 states and the spin-orbit coupling between them.

Substituent Effects

The nature and position of substituents on the benzaldehyde ring can significantly alter the photophysical properties:

  • Electron-Donating Groups (EDGs): Groups like -OH, -OCH3, and -N(CH3)2 can increase the electron density of the aromatic ring, which can affect the energies of the excited states and potentially reduce the rate of ISC.

  • Electron-Withdrawing Groups (EWGs): Groups like -NO2 and -CN can have the opposite effect, often leading to quenching of fluorescence.

Solvent Effects

The polarity of the solvent can have a profound impact on the fluorescence quantum yield, particularly for molecules that can form intramolecular charge transfer (ICT) states. As seen with 4-(dimethylamino)benzaldehyde, polar solvents can stabilize the charge-separated ICT state, which can be highly emissive, leading to a significant increase in the quantum yield.

Conclusion

The fluorescence quantum yields of benzaldehyde derivatives are highly sensitive to their molecular structure and environment. While benzaldehyde itself is a poor fluorophore due to efficient intersystem crossing, appropriate substitution on the aromatic ring can modulate its photophysical properties, leading to derivatives with significantly enhanced fluorescence. A thorough understanding of these structure-property relationships is essential for the rational design of fluorescent probes and materials based on the benzaldehyde scaffold. The experimental protocol detailed in this guide provides a reliable method for the accurate determination of fluorescence quantum yields, enabling researchers to characterize and compare the performance of novel benzaldehyde derivatives.

References

  • Hirata, Y., & Lim, E. C. (1980). Dual fluorescence of jet-cooled benzaldehyde. The Journal of Chemical Physics, 72(10), 5505–5506. [Link]

  • Kondo, M., et al. (2012). The S1(n,π) and T1(n,π) states of benzaldehyde studied by picosecond time-resolved resonance Raman spectroscopy. Physical Chemistry Chemical Physics, 14(24), 8649-8657. [Link]

  • Das, K., et al. (2006). Photophysical properties of 4-methoxy-2-hydroxy benzaldehyde and 4-methoxy-2-hydroxy acetophenone: A study of the effect of intramolecular hydrogen bonding. Journal of Photochemistry and Photobiology A: Chemistry, 183(1-2), 140-149. [Link]

  • Dobkowski, J., et al. (2008). Fluorescence of 4-(dimethylamino)benzaldehyde: a two-state-reversal model for the emitting states. Physical Chemistry Chemical Physics, 10(46), 6981-6990. [Link]

  • Barman, S., et al. (2018). Unveiling the Photophysics of 3-Hydroxybenzaldehyde: A Combined Experimental and Theoretical Study. The Journal of Physical Chemistry A, 122(29), 6031–6042. [Link]

Comparative Guide: Validating Purity of 2-(Dimethylamino)-6-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Dimethylamino)-6-iodobenzaldehyde (CAS: 175628-93-4) is a critical synthetic intermediate, often employed in the construction of acridine scaffolds and complex heterocycles via Suzuki-Miyaura coupling or condensation reactions. Its structural duality—containing a basic dimethylamino group and a reactive electrophilic aldehyde—presents unique analytical challenges.

While Gas Chromatography (GC) and Quantitative NMR (qNMR) offer utility, High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity validation. HPLC minimizes the risk of thermal degradation (de-iodination) inherent to GC and offers superior resolution of structural isomers compared to qNMR.

At a Glance: Method Comparison
FeatureHPLC-UV (Recommended) GC-MS qNMR TLC
Primary Utility Purity & Impurity ProfilingVolatile Impurity IDAbsolute Assay (wt%)Quick Qualitative Check
Sample Integrity High (Ambient temp)Low (Thermal de-iodination risk)High (Non-destructive)Medium (Silica reactivity)
Sensitivity High (<0.05% impurities)HighLow (>1% required)Low
Specificity Excellent (Separates isomers)GoodMedium (Signal overlap)Poor

Part 1: The Chemical Context & Analytical Strategy

The Molecule: this compound

To validate this molecule, one must understand its behavior in solution:

  • The Amine (Basic): The dimethylamino group has a pKa of approximately 5.0–6.0. At neutral pH, it exists in equilibrium between ionized and non-ionized forms, leading to peak tailing on silica-based columns. Solution: Acidic mobile phase.[1]

  • The Iodine (Lipophilic): The iodine atom significantly increases hydrophobicity. Solution: High-strength organic gradient required for elution.

  • The Aldehyde (Reactive): Susceptible to oxidation (to benzoic acid) and hemiacetal formation in alcoholic solvents. Solution: Use Acetonitrile (ACN) as the diluent; avoid Methanol if possible.

Visualizing the Method Development Logic

The following decision tree illustrates the "Expertise" required to select column chemistry and mobile phases for this specific multi-functional molecule.

MethodDevelopment Start Analyte: this compound AmineGroup Functional Group: Dimethylamino (Basic) Start->AmineGroup IodineGroup Functional Group: Iodine (Lipophilic) Start->IodineGroup pH_Decision Challenge: Peak Tailing Solution: Acidic pH (2.0 - 3.0) AmineGroup->pH_Decision Suppresses Ionization Gradient_Decision Elution Strategy Gradient 5% -> 95% ACN IodineGroup->Gradient_Decision Requires Strong Solvent Column_Decision Stationary Phase Selection C18 (End-capped) or Phenyl-Hexyl pH_Decision->Column_Decision Protects Silanols FinalMethod Final Protocol: C18 Column, pH 2.5 (Phosphate/Formic), ACN Gradient Column_Decision->FinalMethod Optimized Method Gradient_Decision->FinalMethod

Figure 1: Strategic decision tree for selecting HPLC conditions based on molecular functionality.

Part 2: Experimental Protocol (HPLC-UV)

This protocol is designed to be self-validating , meaning the system suitability tests (SST) confirm the method is working before data is accepted.

Chromatographic Conditions
  • Instrument: HPLC equipped with a Binary Pump and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or equivalent). Note: End-capping is crucial to prevent amine interaction with silanols.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Use Formic Acid if LC-MS compatibility is required.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls viscosity and retention time reproducibility).

  • Detection: 254 nm (Universal aromatic) and 330 nm (Specific to the conjugated amino-benzaldehyde system).

  • Injection Volume: 5–10 µL.

Gradient Program

The iodine atom makes the molecule "sticky." An isocratic method may result in carryover.

Time (min) % Mobile Phase A % Mobile Phase B Purpose
0.0 90 10 Equilibration
15.0 10 90 Elute Main Peak & Non-polars
20.0 10 90 Wash Column
20.1 90 10 Re-equilibration

| 25.0 | 90 | 10 | Ready for next injection |

Sample Preparation
  • Diluent: Acetonitrile (ACN).[1] Avoid Methanol to prevent hemiacetal formation with the aldehyde.

  • Stock Solution: 1.0 mg/mL in ACN.

  • Working Standard: Dilute to 0.1 mg/mL.

  • Blank: Pure Acetonitrile.

Part 3: Validation Framework (ICH Q2(R1))

To ensure the data is trustworthy, the method must be validated against ICH Q2(R1) guidelines [1].

Phase 1: System Suitability (The "Go/No-Go" Check)

Before analyzing samples, inject the Standard solution 5 times.

  • RSD of Area: ≤ 2.0% (Proves precision).

  • Tailing Factor (T): ≤ 1.5 (Critical for the amine group; if >1.5, lower the pH of Mobile Phase A).

  • Theoretical Plates (N): > 5,000.

Phase 2: Specificity (Stress Testing)

Prove that the method can separate the main peak from likely impurities.

  • Acid Hydrolysis: Treat sample with 0.1N HCl for 1 hour. (Checks stability of the amine).

  • Oxidation: Treat with 3% H2O2. (Checks oxidation of aldehyde to 2-(dimethylamino)-6-iodobenzoic acid ).

  • Thermal Stress: Heat to 60°C. (Checks for de-iodination to 2-(dimethylamino)benzaldehyde ).

  • Acceptance Criteria: Peak purity index (via DAD) > 99.0%. Resolution (Rs) between main peak and nearest impurity > 1.5.

Phase 3: Linearity & Range

Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance Criteria: Correlation coefficient (

    
    ) ≥ 0.999.
    
Validation Workflow Diagram

The following diagram outlines the sequence of validation to ensure regulatory compliance.

ValidationWorkflow Step1 1. Specificity (Stress Testing) Step2 2. Linearity (5 Levels) Step1->Step2 If Purity Pass Step3 3. Accuracy (Spike Recovery) Step2->Step3 If R² > 0.999 Step4 4. Precision (Repeatability) Step3->Step4 If Recovery 98-102% Report Final Validation Report Step4->Report If RSD < 2%

Figure 2: Step-by-step validation workflow based on ICH Q2(R1) guidelines.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3]

  • Sigma-Aldrich. (n.d.). 2-(Dimethylamino)benzaldehyde Product Information. (Used for structural analogue comparison).

  • PubChem. (n.d.).[4] Compound Summary: 2-(Dimethylamino)benzaldehyde. National Library of Medicine.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Authoritative text on C18 column selection for amines).

Sources

IR spectrum peak assignments for 2-(Dimethylamino)-6-iodobenzaldehyde

[1]

Executive Summary: The "Tug-of-War" in Spectral Assignment

The IR spectrum of This compound is defined by a phenomenon known as Steric Inhibition of Resonance .[1]

In a standard aromatic aldehyde, an electron-donating group (like -NMe

2,6-disubstitution pattern

The Result: The loss of planarity breaks the conjugation.[1] Consequently, the C=O peak appears at a higher frequency (blue shift) than would be expected for a typical amino-benzaldehyde, appearing closer to the range of an aliphatic aldehyde.[1]

Detailed Peak Assignments
A. The Carbonyl Region (1680 – 1725 cm⁻¹) [1]
  • Assignment: C=O Stretching Vibration.[1][2]

  • Predicted Range: 1705 – 1725 cm⁻¹.[1]

  • Mechanism:

    • Electronic Expectation: The -NMengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       group is a strong 
      
      
      -donor. In 4-(dimethylamino)benzaldehyde, this donation lowers the C=O frequency to ~1665 cm⁻¹ due to increased single-bond character.[1]
    • Steric Reality: The 6-Iodo and 2-NMengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       substituents create severe steric strain. To relieve this, the carbonyl group rotates out of the aromatic plane. This "de-conjugation" restores the double-bond character of the carbonyl, shifting the peak to a higher wavenumber, similar to unsubstituted benzaldehyde (~1700 cm⁻¹) or even higher.
      
B. The Aldehyde Doublet (2700 – 2900 cm⁻¹) [1]
  • Assignment: C(O)-H Stretching (Fermi Resonance).

  • Key Features: Two weak-to-medium bands.[1]

    • Band 1: ~2820 – 2850 cm⁻¹ (Fundamental C-H stretch).[1]

    • Band 2: ~2720 – 2750 cm⁻¹ (Overtone of C-H bending, enhanced by Fermi resonance).[1]

  • Diagnostic Value: This doublet confirms the presence of the aldehyde functionality, distinguishing it from ketones or esters.[1]

C. Substituent & Fingerprint Bands
  • Aryl C-N Stretch: ~1350 – 1360 cm⁻¹.[1] The bond between the aromatic ring and the dimethylamino nitrogen is strong but may be slightly weaker than in para-isomers due to the twisted conformation.

  • Aromatic Ring Modes: ~1580 – 1600 cm⁻¹.[1][2] Skeletal vibrations of the benzene ring.

  • C-I Stretch: < 600 cm⁻¹.[1] Typically appears in the far-IR region and is rarely diagnostic in standard 4000–600 cm⁻¹ scans.

  • Substitution Pattern: The 1,2,3-trisubstituted ring (three adjacent hydrogens) typically shows a C-H out-of-plane bending band near 770 – 800 cm⁻¹ .[1]

Comparative Analysis: Target vs. Alternatives

This table contrasts the target compound with its mono-substituted analogs to isolate the specific effects of the 2,6-substitution.

FeatureTarget: this compound Alternative A: 4-(Dimethylamino)benzaldehyde Alternative B: 2-Iodobenzaldehyde
Structure Crowded (2,6-disubstituted) Planar (Para-substituted) Semi-Crowded (Ortho-substituted)
Dominant Effect Steric Inhibition of Resonance Electronic Resonance (Strong) Inductive (-I) & Minor Steric
C=O[1] Frequency High (~1710 cm⁻¹) Low (~1665 cm⁻¹) Medium (~1690 cm⁻¹)
Conjugation Broken (Twisted) Maximal (Planar) Partial
Physical State Solid / Oil (Low MP)Solid (MP ~74°C)Solid (MP ~37°C)
Mechanistic Visualization

The following diagram illustrates the causal logic behind the spectral shift:

StericInhibitionPlanarHypothetical Planar State(Max Conjugation)StericSteric Clash(Iodine vs. Carbonyl)Planar->StericImpossible due toTwistRotation of C=O Bond(Out of Plane)Steric->TwistForcesSpectrumObserved Spectrum:Blue-Shifted C=O (~1710 cm⁻¹)Twist->SpectrumCauses Loss ofResonance

Figure 1: Pathway of Steric Inhibition leading to the observed blue shift in the Carbonyl IR frequency.[1]

Experimental Protocol: Solid-State Analysis

Since this compound is likely a low-melting solid or viscous oil, Attenuated Total Reflectance (ATR) is the preferred sampling method.

  • System Validation:

    • Run a background scan (air) to remove CO₂ and H₂O peaks.[1]

    • Calibration Check: Verify the polystyrene calibration film; the 1601 cm⁻¹ peak must be within ±1 cm⁻¹.[1]

  • Sample Preparation:

    • Place a small amount (~2-5 mg) of the crude or purified this compound directly onto the Diamond or ZnSe crystal.[1]

    • Note: If the sample is an oil, ensure it covers the active crystal area completely.

  • Acquisition:

    • Apply pressure using the anvil to ensure intimate contact.[1]

    • Parameters: 16-32 scans at 4 cm⁻¹ resolution.

  • Data Processing:

    • Apply "ATR Correction" (if quantitative comparison to transmission libraries is required) to adjust for penetration depth differences across the spectrum.

References
  • Velcheva, E. A., et al. (2003).[1][3] "IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents."[3] Spectrochimica Acta Part A, 59(8), 1745-1749.[1][3] (Discusses the deviation of diortho-substituted benzaldehydes due to steric effects). Link

  • Sigma-Aldrich. "2-Iodobenzaldehyde Product Analysis."[1][4][5] (Provides baseline data for the mono-iodinated analog). Link

  • Doc Brown's Chemistry. "Interpretation of the infrared spectrum of benzaldehyde." (Standard reference for unsubstituted benzaldehyde assignments). Link

  • PubChem. "2-(Dimethylamino)benzaldehyde Compound Summary."[1] (Reference for the electronic effects of the amino group without steric hindrance). Link

  • ChemicalBook. "2-Iodobenzaldehyde Properties and Spectra."[1] Link

distinguishing 2-(Dimethylamino)-6-iodobenzaldehyde from isomers via NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of polysubstituted benzaldehydes, particularly via directed ortho-lithiation or electrophilic aromatic substitution, regioisomeric mixtures are a frequent failure mode. For 2-(Dimethylamino)-6-iodobenzaldehyde (Target) , the primary challenge is distinguishing it from its "consecutive proton" isomers (e.g., the 2,3-isomer) and its "isolated proton" isomers (e.g., the 2,4-isomer).

This guide provides a definitive, self-validating NMR protocol to authenticate the 2,6-disubstituted pattern. The core distinction relies on the "Silent Aldehyde" principle: in the 2,6-isomer, the aldehyde proton is sterically flanked by non-proton substituents, rendering it devoid of aromatic Nuclear Overhauser Effects (NOE).

Structural Forensics & Theoretical Prediction

The Target: this compound
  • Substitution Pattern: 1,2,6-trisubstituted benzene.

  • Proton Connectivity: The aromatic protons occupy positions C3, C4, and C5.[1]

  • Spin System: ABC System (Three consecutive protons).

  • Key Feature: The aldehyde (C1) is flanked by a Dimethylamino group (C2) and an Iodine atom (C6).

The Imposters (Key Isomers)
IsomerSubstitution PatternProton Connectivity1H Splitting Signature
Target (2,6) 1-CHO, 2-NMe2, 6-IH3—H4—H5 (Consecutive)d, dd, d (Often appears as d, t, d)
Isomer A (2,3) 1-CHO, 2-NMe2, 3-IH4—H5—H6 (Consecutive)d, dd, d (Mimics Target!)
Isomer B (2,4) 1-CHO, 2-NMe2, 4-IH3 (Isolated) & H5—H6 s, d, d (Distinctive Singlet)
Isomer C (2,5) 1-CHO, 2-NMe2, 5-IH6 (Isolated) & H3—H4 s, d, d (Distinctive Singlet)

Critical Insight: 1D NMR splitting patterns can easily distinguish the Target from Isomers B and C. However, Isomer A (2,3-iodo) is a "Splitting Mimic" —it also possesses three consecutive protons. You must use NOE (Nuclear Overhauser Effect) to distinguish the Target from Isomer A.

Experimental Workflow (The Diagnostic Protocol)

Phase 1: 1D 1H NMR (The Screening Step)

Objective: Eliminate "Isolated Proton" Isomers (2,4 and 2,5).

  • Acquire Spectrum: Standard 1H NMR (CDCl3, 400+ MHz).

  • Analyze Aromatic Region (6.5 – 8.0 ppm):

    • Pass Criteria: You observe three distinct signals corresponding to 1H each. Two are doublets (

      
       Hz) and one is a triplet/doublet-of-doublets (
      
      
      
      Hz). This confirms a 3-consecutive proton system.[2]
    • Fail Criteria: You observe a Singlet (s) in the aromatic region (indicating an isolated proton between substituents). This confirms the sample is the 2,4- or 2,5-isomer.

Phase 2: 1D 13C NMR (Confirmation of Substituents)

Objective: Verify oxidation state and heavy atom presence.

  • Aldehyde Carbon: Look for signal at ~190 ppm .

  • Iodinated Carbon (C-I): Look for a signal significantly upfield in the aromatic region, typically 90–100 ppm . The "Heavy Atom Effect" of Iodine causes significant shielding, often shifting the C-I carbon 30+ ppm upfield compared to C-H or C-N carbons.

Phase 3: 1D NOE or 2D NOESY (The Definitive Proof)

Objective: Distinguish Target (2,6) from Mimic (2,3).[3]

This is the most critical step. You must determine the spatial environment of the Aldehyde Proton (~10 ppm) .

  • Experiment: Irradiate the Aldehyde proton (CHO) and observe NOE response, OR acquire a 2D NOESY spectrum.

  • Logic:

    • Target (2,6-isomer): The CHO group is flanked by NMe2 and Iodine.

      • NOE to NMe2 (methyl protons ~2.8 ppm): YES (Strong).

      • NOE to Aromatic Protons: NO . (Positions 2 and 6 are blocked).

    • Mimic (2,3-isomer): The CHO group is flanked by NMe2 (pos 2) and Proton H6 (pos 6) .

      • NOE to NMe2: YES .

      • NOE to Aromatic Proton (H6): YES (Strong).

Decision Logic Diagram

NMR_Identification Start Start: Purified Unknown Isomer Step1 Step 1: 1H NMR Analysis (Aromatic Region Splitting) Start->Step1 Decision1 Are there 3 consecutive protons? (Pattern: d, t, d) Step1->Decision1 BranchIsolated Pattern: s, d, d (Isolated proton detected) Decision1->BranchIsolated No Step2 Step 2: NOESY / 1D NOE Target: Aldehyde Proton (~10 ppm) Decision1->Step2 Yes ResultIsolated Isomer is 2,4- or 2,5-substituted (REJECT) BranchIsolated->ResultIsolated Decision2 Does Aldehyde H show NOE to ANY aromatic proton? Step2->Decision2 ResultMimic YES (NOE to H6) Isomer is 2,3-substituted (REJECT) Decision2->ResultMimic Yes ResultTarget NO (Silent Aldehyde) Isomer is 2,6-substituted (CONFIRMED TARGET) Decision2->ResultTarget No

Figure 1: Logical workflow for distinguishing the 2,6-isomer from regioisomeric byproducts.

Comparative Data Table

FeatureTarget: this compound Mimic: 2-(Dimethylamino)-3-iodobenzaldehyde
Aldehyde Shift ~10.2 ppm (Deshielded, twisted out of plane)~10.0 ppm
Aromatic Pattern ABC (d, t, d) ABC (d, t, d)
H-3 Shift Upfield (~6.8 ppm) due to ortho-NMe2Deshielded (~7.9 ppm) due to ortho-I
H-5 Shift Downfield (~7.8 ppm) due to ortho-IUpfield (~6.8 ppm) due to para-NMe2
NOE: CHO

Ar-H
None (Diagnostic)Strong (CHO

H6)
NOE: CHO

NMe2
StrongStrong

Detailed Experimental Protocol

Sample Preparation
  • Solvent: Use CDCl3 (Chloroform-d) or DMSO-d6 . CDCl3 is preferred for sharper resolution of coupling constants; DMSO-d6 is preferred if solubility is an issue or to prevent aldehyde hydration.

  • Concentration: Prepare a solution of 10–15 mg of sample in 0.6 mL solvent. Filter through a cotton plug to remove particulates (essential for high-quality NOE).

Instrument Parameters (400 MHz equivalent)
  • Pulse Sequence: zg30 (Standard 1H) and noesygpph (1D NOE with gradient selection) or noesygpphpp (2D NOESY).

  • Relaxation Delay (D1): Set to

    
     3.0 seconds . Accurate integration and NOE buildup require full relaxation.
    
  • Scans (NS): 16 scans for 1D; 8 scans/increment for 2D NOESY (256 increments).

Data Processing
  • Apodization: Apply exponential multiplication (LB = 0.3 Hz) for 1D.

  • Phasing: Ensure the aldehyde peak is perfectly phased. In 1D NOE difference spectra, the irradiated peak should be negative (inverted), and NOE enhancements positive.

  • Integration: Integrate the aromatic region carefully. Identify the coupling constants (

    
    ) of the "triplet" (H4). If 
    
    
    
    Hz, it confirms the ortho-relationship of the three protons.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for ABC spin systems and coupling constants).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Authoritative source on NOE and NOESY experimental setup).

  • Reich, H. J. (2023).[3] Structure Determination Using NMR. University of Wisconsin-Madison. (Comprehensive database of chemical shifts and substituent effects, specifically the heavy atom effect of Iodine).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for calculating expected chemical shifts of polysubstituted benzenes).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.